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1,3-Dimethylindoline Documentation Hub

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  • Product: 1,3-Dimethylindoline
  • CAS: 39891-78-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3-Dimethylindole: Properties, Synthesis, and Applications in Modern Drug Discovery

A Note on Nomenclature: The query for "1,3-Dimethylindoline" often leads to ambiguity due to its close relation to the more extensively studied "1,3-Dimethylindole." Indoline is the saturated analog of indole. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The query for "1,3-Dimethylindoline" often leads to ambiguity due to its close relation to the more extensively studied "1,3-Dimethylindole." Indoline is the saturated analog of indole. This guide will focus on the well-characterized and commercially available 1,3-Dimethylindole (CAS Number: 875-30-9) , a versatile heterocyclic compound with significant applications in chemical synthesis and pharmaceutical research.

Introduction to 1,3-Dimethylindole

1,3-Dimethylindole is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a methyl-substituted pyrrole ring. The presence of the methyl groups at the 1 and 3 positions significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 1,3-Dimethylindole is presented in the table below.

PropertyValueSource
CAS Number 875-30-9[1][2][3][4]
Molecular Formula C₁₀H₁₁N[1]
Molecular Weight 145.20 g/mol [1]
Appearance Colorless to yellow clear liquid[3]
Purity >98.0% (GC)[3]
Flash Point 111 °C[3]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place[3]
InChI Key NAPPMSNSLWACIV-UHFFFAOYSA-N[1][2]

Synthesis of 1,3-Dimethylindole

While specific, detailed laboratory preparations for 1,3-Dimethylindole are not extensively documented in the provided search results, a general and widely utilized method for the synthesis of substituted indoles is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

For the synthesis of 1,3-Dimethylindole, a potential pathway would involve the reaction of N-methyl-N-phenylhydrazine with acetone, followed by cyclization under acidic conditions.

Experimental Workflow: Fischer Indole Synthesis (Conceptual)

Below is a conceptual workflow for the synthesis of 1,3-Dimethylindole via the Fischer indole synthesis.

fischer_indole_synthesis reagents N-Methyl-N-phenylhydrazine + Acetone acid_catalyst Acid Catalyst (e.g., H₂SO₄, ZnCl₂) reagents->acid_catalyst Reaction intermediate Hydrazone Intermediate acid_catalyst->intermediate rearrangement [3,3]-Sigmatropic Rearrangement intermediate->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization product 1,3-Dimethylindole cyclization->product

Caption: Conceptual workflow for the synthesis of 1,3-Dimethylindole.

Applications in Drug Development and Research

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[5] Its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

Anticancer Research

Indole derivatives are known to target various pathways implicated in cancer progression.[5] These include the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[5] The structural versatility of the indole nucleus allows for the design of compounds that can specifically interact with these targets.

A key signaling pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[5] Research has focused on synthesizing indole derivatives that can inhibit this pathway, offering a promising strategy for cancer therapy.[5]

PI3K_AKT_mTOR_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Indole_Derivative Indole Derivative (Inhibitor) Indole_Derivative->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by indole derivatives.

Anti-inflammatory Properties

Certain isoindoline derivatives, structurally related to indoles, have been investigated for their anti-inflammatory effects, which are attributed to the inhibition of the cyclooxygenase (COX) pathway.[6] This highlights the potential for indole-based compounds in the development of novel anti-inflammatory agents.

Safety and Handling

1,3-Dimethylindole is classified as harmful if swallowed and causes serious eye irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P337+P317: If eye irritation persists: Get medical help.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

1,3-Dimethylindole is a significant heterocyclic compound with a well-defined set of properties and a growing list of applications, particularly in the realm of medicinal chemistry. Its role as a scaffold for the development of new therapeutic agents continues to be an active area of research. A thorough understanding of its synthesis, properties, and biological activities is crucial for scientists and researchers working in drug discovery and organic synthesis.

References

  • PubChem. (n.d.). 1,3-Dimethylindole. National Center for Biotechnology Information. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2015).
  • Spectrum Chemical. (2019).
  • TCI Chemicals. (2025).
  • Loska, R. (n.d.). The Synthesis and Reactions of Isoindole N-Oxides. Institute of Organic Chemistry, Polish Academy of Sciences.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Royal Society of Chemistry. (n.d.). Synthesis of 2,3-dihydroquinazolinimines and 1,3-diiminoisoindolines catalyzed by rare earth metal alkyl complexes through tandem addition/cyclization of nitriles with amines. Dalton Transactions.
  • Scribd. (n.d.). 1 3 Diiminoisoindoline.
  • Ramsay, T. W., Slater, G. R., & Smith, P. (1995). A Novel, Efficient Synthesis of 3,3-Dimethylindoline.
  • PMC. (n.d.). Development and Application of Indolines in Pharmaceuticals.
  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • PubChemLite. (n.d.). 1,3-dimethylindole (C10H11N).
  • PMC. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
  • MDPI. (2024).

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1,3-Dimethylindoline

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. This guide provides a de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectroscopic characteristics of 1,3-Dimethylindoline. As a key structural motif in various biologically active compounds and synthetic intermediates, a thorough understanding of its NMR profile is crucial for researchers in medicinal chemistry and drug development. This document offers a comprehensive, field-proven perspective on the interpretation of its NMR spectra, including predicted chemical shifts, coupling constants, and peak assignments. Furthermore, it outlines standardized protocols for sample preparation and data acquisition, ensuring reproducibility and accuracy in experimental workflows.

Introduction

1,3-Dimethylindoline is a saturated heterocyclic amine derived from indole. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The addition of methyl groups at the N-1 and C-3 positions significantly influences the molecule's electronic environment and conformational flexibility, which is directly reflected in its NMR spectra. Accurate interpretation of these spectra is fundamental for confirming the identity, purity, and structure of 1,3-Dimethylindoline in various research and development settings. This guide serves as a practical resource, combining theoretical principles with actionable experimental protocols to aid in the comprehensive NMR characterization of this important molecule.

Predicted ¹H NMR Spectral Data for 1,3-Dimethylindoline

The ¹H NMR spectrum of 1,3-Dimethylindoline is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons on the five-membered ring, and the two methyl groups. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the inductive effects of the methyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,3-Dimethylindoline

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) HzNumber of Protons
H-7~7.10d7.61
H-5~7.05t7.81
H-4~6.65d7.81
H-6~6.50t7.61
H-3~3.50q6.81
H-2a (axial)~3.30dd8.4, 7.21
H-2b (equatorial)~2.80t8.41
N-CH₃~2.75s-3
C3-CH₃~1.30d6.83

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Rationale for ¹H NMR Peak Assignments:
  • Aromatic Protons (H-4, H-5, H-6, H-7): The protons on the benzene ring are expected to appear in the aromatic region (δ 6.5-7.5 ppm). The electron-donating nitrogen atom of the indoline ring system increases the electron density of the aromatic ring, causing the signals to shift upfield compared to benzene. The ortho- and para-protons (H-4 and H-6) are expected to be more shielded than the meta-protons (H-5 and H-7).

  • Aliphatic Protons (H-2, H-3): The protons on the five-membered ring are in an aliphatic environment and will appear further upfield. The H-3 proton, being a methine proton adjacent to a methyl group, is predicted to be a quartet. The H-2 protons are diastereotopic and will appear as a complex multiplet, likely a doublet of doublets and a triplet.

  • Methyl Protons (N-CH₃, C3-CH₃): The N-methyl protons are expected to appear as a singlet around δ 2.75 ppm. The C3-methyl protons, being adjacent to the H-3 methine, will appear as a doublet around δ 1.30 ppm.

Predicted ¹³C NMR Spectral Data for 1,3-Dimethylindoline

The proton-decoupled ¹³C NMR spectrum of 1,3-Dimethylindoline will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,3-Dimethylindoline

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C-7a~152.0
C-3a~130.0
C-5~127.5
C-7~124.0
C-4~118.0
C-6~108.0
C-2~58.0
C-3~38.0
N-CH₃~32.0
C3-CH₃~18.0

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Rationale for ¹³C NMR Peak Assignments:
  • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The aromatic carbons will resonate in the downfield region (δ 100-160 ppm). The C-7a carbon, being directly attached to the nitrogen, will be the most downfield among the aromatic carbons.

  • Aliphatic Carbons (C-2, C-3): The aliphatic carbons of the five-membered ring will appear in the upfield region. C-2, being adjacent to the nitrogen, will be more deshielded than C-3.

  • Methyl Carbons (N-CH₃, C3-CH₃): The methyl carbons will be the most upfield signals in the spectrum, with the N-CH₃ appearing at a slightly lower field than the C3-CH₃ due to the direct attachment to the electronegative nitrogen atom.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a high-quality NMR sample of 1,3-Dimethylindoline.

  • Sample Weighing: Accurately weigh 5-10 mg of 1,3-Dimethylindoline for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for protons near the nitrogen atom.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved, forming a clear, homogeneous solution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect spectral quality, a small plug of glass wool can be placed in the pipette.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[2] Often, commercially available deuterated solvents contain a small amount of TMS.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Standard ¹H NMR Acquisition

This protocol provides typical parameters for acquiring a standard ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): At least 2 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

Protocol 3: Standard ¹³C NMR Acquisition

This protocol describes common parameters for a proton-decoupled ¹³C NMR experiment.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Spectral Width (SW): Approximately 240 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Visualization of Key Structural and NMR Correlations

Caption: Structure of 1,3-Dimethylindoline and key ¹H NMR correlations.

NMR_Workflow Sample_Prep Sample Preparation (Protocol 1) H1_Acquisition ¹H NMR Acquisition (Protocol 2) Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Protocol 3) Sample_Prep->C13_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Confirmation Spectral_Analysis->Structure_Elucidation

Caption: Generalized workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR characterization of 1,3-Dimethylindoline. By presenting predicted spectral data with detailed justifications, alongside standardized experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The accurate interpretation of NMR data is paramount for structural verification and purity assessment, and the information contained herein is intended to facilitate these critical aspects of chemical research. While the presented spectral data is predictive, it is based on well-established principles of NMR spectroscopy and provides a solid foundation for the analysis of experimentally obtained spectra.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). Indoline. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Paudler, W. W., & Blewitt, H. L. (1966). The nuclear magnetic resonance spectra of some methyl substituted indolizines. The Journal of Organic Chemistry, 31(4), 1295-1297. [Link]

Sources

Foundational

Directed Reduction of 1,3-Dimethylindole to 1,3-Dimethylindoline: A Mechanistic and Methodological Guide

Executive Summary The indoline (2,3-dihydroindole) core is a privileged structural motif in modern drug discovery. It is frequently utilized to derisk structural alerts associated with highly reactive anilines and to int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indoline (2,3-dihydroindole) core is a privileged structural motif in modern drug discovery. It is frequently utilized to derisk structural alerts associated with highly reactive anilines and to introduce three-dimensional sp³ complexity into otherwise flat aromatic scaffolds[1]. However, the chemical reduction of indoles to indolines is notoriously challenging due to the inherent stability of the 10π aromatic pyrrole ring. This whitepaper provides a comprehensive, mechanistically grounded guide to the selective reduction of 1,3-dimethylindole to 1,3-dimethylindoline, detailing the causality behind reagent selection, quantitative performance metrics, and a self-validating experimental protocol.

Mechanistic Causality: Overcoming Aromaticity

Indoles are highly electron-rich aromatic systems. Consequently, direct nucleophilic attack by hydride sources is electronically disfavored; the indole nucleus actively repels nucleophiles. To achieve reduction, the electronic properties of the indole must be inverted via acidic media[2],[3].

The causality of this transformation relies on a precise two-step sequence:

  • Electrophilic Activation (Protonation): The acidic medium (typically acetic acid or trifluoroacetic acid) protonates the highly nucleophilic C3 position of the indole. Because 1,3-dimethylindole possesses a methyl group at C3, this protonation generates a relatively stable tertiary indoleninium cation. This critical step temporarily breaks the aromaticity of the pyrrole ring.

  • Nucleophilic Trapping (Hydride Delivery): The resulting indoleninium intermediate is highly electrophilic at the C2 position. A hydride source, such as sodium cyanoborohydride ( NaBH3​CN ) or sodium borohydride ( NaBH4​ ), readily attacks the C2 carbon, yielding the saturated indoline core[4].

Mechanism A 1,3-Dimethylindole (Electron-Rich Aromatic) B Protonation at C3 (Acidic Media: AcOH/TFA) A->B H+ C Indoleninium Cation (Electrophilic) B->C D Hydride Attack at C2 (NaBH3CN or NaBH4) C->D [H-] E 1,3-Dimethylindoline (Reduced Scaffold) D->E

Figure 1: Mechanistic pathway of 1,3-dimethylindole reduction via an indoleninium intermediate.

Reagent Selection and Quantitative Comparison

The choice of reducing system dictates the purity and yield of the final indoline. While unsubstituted indoles are prone to unwanted N-alkylation when reduced with NaBH4​ in carboxylic acids[2], 1,3-dimethylindole is already N-methylated, mitigating this specific risk.

However, NaBH3​CN in glacial acetic acid (AcOH) remains the gold standard for this transformation. Unlike NaBH4​ , which decomposes rapidly in acidic media, NaBH3​CN is stable down to pH ~3, allowing for a controlled, steady delivery of hydride to the indoleninium ion without excessive hydrogen gas evolution[3],[5]. Alternative methods, such as Zinc dust in phosphoric acid, are historically significant but are prone to inducing substrate polymerization and generally offer lower yields[6]. Borane complexes in TFA offer a cyanide-free alternative but require strict anhydrous conditions[7].

Table 1: Quantitative Comparison of Reducing Systems for Indole Reduction

Reducing SystemAcidic MediumTypical YieldMechanistic AdvantageLimitations
NaBH3​CN Acetic Acid (AcOH)85–90%Mild hydride delivery; highly selective for C=N bond[4].Generates toxic HCN upon strong acidification.
NaBH4​ Trifluoroacetic Acid75–90%Rapid reduction; excellent for sterically hindered substrates[2].Highly exothermic; requires strict temperature control.
Borane Complex Trifluoroacetic Acid70–85%Avoids cyanide byproducts[7].Reagent sensitivity to moisture.
Zinc Dust 85% H3​PO4​ 50–65%Inexpensive metal-acid reduction[6].Prone to inducing substrate polymerization.

Self-Validating Experimental Protocol

The following methodology is adapted from the highly reliable NaBH3​CN /AcOH protocol[4]. It is designed as a self-validating system, incorporating in-process controls to ensure mechanistic fidelity.

Reagents Required:

  • 1,3-Dimethylindole (0.1 mol)

  • Sodium cyanoborohydride ( NaBH3​CN , 0.5 mol)

  • Glacial acetic acid (500 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 0.1 mol of 1,3-dimethylindole in 500 mL of glacial acetic acid under an inert nitrogen atmosphere.

    • Causality: AcOH serves a dual purpose as both the solvent and the proton source required to continuously generate the reactive indoleninium intermediate.

  • Thermal Regulation: Cool the reaction vessel to 10–15 °C using an ice-water bath.

    • Causality: Hydride addition is exothermic. Controlling the temperature prevents thermal runaway and minimizes the competitive decomposition of the hydride reagent.

  • Hydride Addition: Add 0.5 mol of NaBH3​CN in small portions over 30 minutes.

    • Causality: Portion-wise addition ensures a steady, low concentration of active hydride, perfectly matching the rate of indoleninium formation and preventing side reactions[4].

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at 20 °C for 4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel (Hexanes/EtOAc). The complete disappearance of the highly UV-active indole starting material and the appearance of a lower Rf​ indoline spot validates successful conversion.

  • Quench and Basification: Carefully add water to decompose any remaining borane complexes. Remove the bulk of the AcOH in vacuo. Basify the aqueous residue to pH > 10 using 2N NaOH.

    • Causality: Basification neutralizes residual acid and ensures the basic indoline nitrogen is fully deprotonated, driving the product into the organic phase during extraction.

  • Extraction & Isolation: Extract the aqueous layer with diethyl ether ( 3×100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Distill the crude residue to yield 1,3-dimethylindoline as a colorless oil[4].

Workflow Step1 1. Substrate Dissolution (1,3-Dimethylindole in AcOH) Step2 2. Thermal Regulation (Cool to 10-15 °C) Step1->Step2 Step3 3. Hydride Addition (Portion-wise NaBH3CN) Step2->Step3 Step4 4. Reaction Maturation (Stir at 20 °C for 4h) Step3->Step4 Step5 5. Quench & Basification (H2O, then 2N NaOH) Step4->Step5 Step6 6. Extraction & Isolation (Et2O Extraction, Distillation) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of 1,3-dimethylindoline.

Analytical Validation

To definitively trust the outcome of the protocol, the isolated product must be analytically verified to confirm the saturation of the C2-C3 bond.

  • 1 H NMR Spectroscopy: The defining signature of a successful reduction is the loss of the aromatic C2-H singlet (typically observed around 6.8 ppm in indoles). In 1,3-dimethylindoline, the C2 position will exhibit diastereotopic aliphatic protons (a complex multiplet around 3.0–3.5 ppm), and the C3 position will show a methine multiplet coupled to the C3-methyl group.

  • Mass Spectrometry (MS): The molecular ion peak will shift from m/z 145 (1,3-dimethylindole) to m/z 147 (1,3-dimethylindoline), confirming the net addition of two hydrogen atoms across the pyrrole double bond.

References

  • Source: mdma.ch (G.W. Gribble)
  • Source: semanticscholar.
  • Source: tandfonline.com (Kumar & Florvall, Synthetic Communications)
  • Source: researchgate.
  • Source: tandfonline.
  • Source: google.com (Google Patents)
  • Source: aragen.com (Aragen Life Sciences)

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Exploratory

Stability and Reactivity of the Indoline Core: A Technical Guide for Drug Development

Executive Summary The indoline core (2,3-dihydroindole) represents a privileged structural motif in medicinal chemistry and a highly versatile intermediate in synthetic organic chemistry. Unlike its fully aromatic counte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indoline core (2,3-dihydroindole) represents a privileged structural motif in medicinal chemistry and a highly versatile intermediate in synthetic organic chemistry. Unlike its fully aromatic counterpart, indole, the indoline scaffold possesses sp³-hybridized C2 and C3 centers. This partial saturation imparts a three-dimensional architecture that is highly desirable for target-specific biological interactions and receptor internalization 1 [[2]](). However, the indoline core presents unique challenges regarding oxidative stability and regioselective functionalization. This whitepaper dissects the mechanistic causality behind indoline reactivity, providing self-validating protocols for its manipulation and stabilization in drug development workflows.

Intrinsic Electronic Properties and Reactivity

The partial saturation of the pyrrole ring fundamentally alters the electronic distribution across the bicyclic system. In indoles, the nitrogen lone pair participates in the 10-π aromatic system, rendering the benzenoid ring relatively electron-poor. In contrast, the indoline nitrogen lone pair is localized, significantly increasing the electron density of the adjacent benzene ring 34.

Electrophilic Aromatic Substitution (EAS)

Due to this enhanced nucleophilicity, indolines readily undergo EAS. Regioselectivity is heavily influenced by N1 substitution. When the N1 position is protected by an electron-withdrawing group (e.g., N-acetyl), steric hindrance and electronic deactivation at C7 direct electrophilic attack predominantly to the C6 position. For instance, the chlorosulfonylation of 5-bromo-N-acetyl-indoline yields the 6-sulfonamide exclusively, avoiding the sterically occluded C7 position 5.

IndolineReactivity Indoline Indoline Core N1 N1: Directing Groups (Acetyl, Pivaloyl) Indoline->N1 Functionalization C5C6 C5/C6: Electrophilic Aromatic Substitution Indoline->C5C6 High Electron Density Oxidation Oxidation to Indole (Dehydrogenation) Indoline->Oxidation Cu(I)/Pd(II) Catalysis Metabolism C5: Metabolic Hotspot (Blocked by F) Indoline->Metabolism CYP450 Action C7 C7: Directed C-H Functionalization N1->C7 Directs Transition Metals

Reactivity map of the indoline core highlighting functionalization pathways.

Advanced C-H Functionalization Strategies

Functionalizing the C7 position of indoline is historically challenging due to its steric occlusion and lower intrinsic reactivity compared to C5/C6. To override this, modern synthetic protocols employ transition-metal-catalyzed directed C-H activation.

Protocol: Regioselective C7-Functionalization via Directed C-H Activation

Objective: Site-selective functionalization of the inert C7 position.

  • Step 1: Directing Group Installation. Protect the N1 position of the indoline with a bulky, weakly coordinating group (e.g., pivaloyl or pyrimidyl).

    • Causality: The steric bulk of the directing group restricts N-C bond rotation and sterically blocks the C2/C3 positions, forcing the transition metal to coordinate exclusively near the C7 position 6.

  • Step 2: Metallacycle Formation. Introduce a Rh(III) or Co(III) catalyst alongside the desired coupling partner (e.g., aryl halide or alkene).

    • Causality: The directed metal undergoes oxidative addition and inserts into the inert C7-H bond, forming a stable 5-membered metallacycle intermediate that activates the carbon for coupling 67.

  • Step 3: Reductive Elimination. Heat the mixture to drive the cross-coupling event.

    • Causality: Reductive elimination forms the new C-C or C-heteroatom bond at the C7 position and regenerates the active lower-valent metal catalyst to sustain the cycle.

Oxidative Stability and Dehydrogenation Workflows

Indolines exhibit a strong thermodynamic driving force to aromatize into indoles. While this oxidative instability can be a liability during storage, it is a powerful synthetic tool. Indoline frequently serves as a surrogate for indole in multi-step syntheses, allowing functionalization of the electron-rich benzenoid core followed by controlled oxidative dehydrogenation 4.

OxidationMechanism Indoline Indoline Complex Pd(II)-Indoline Complex Indoline->Complex Pd(OAc)2 Coordination Imine Imine Intermediate Complex->Imine Beta-Hydride Elimination PdH Pd-H Species Complex->PdH Releases Indole Indole Imine->Indole Tautomerization PdH->Complex Aerobic Oxidation (O2)

Mechanism of Pd-catalyzed oxidative dehydrogenation of indoline to indole.

Protocol: Cu(I)-Catalyzed Oxidative Aromatization

Objective: Green, stoichiometric dehydrogenation of indolines to yield highly functionalized indoles (utilized in the synthesis of the HCV drug Elbasvir) [[8]]().

  • Step 1: System Purging and Initiation. Charge the indoline substrate (e.g., 500 mg), acetonitrile (1.5 mL), and (5 mol%) into a reactor under a nitrogen atmosphere.

    • Causality: The nitrogen atmosphere prevents uncontrolled auto-oxidation and protects the sensitive Cu(I) catalyst from premature degradation.

  • Step 2: Thermal Equilibration. Heat the reaction mixture to 35 °C.

    • Causality: This specific temperature balances the thermal stability of the percarbonate oxidant against the required activation energy for the catalytic cycle, preventing catalyst burnout 8.

  • Step 3: Controlled Oxidation. Add tert-butylperoxy 2-ethylhexyl carbonate (TBPC, 1.2 mol equiv) dropwise.

    • Causality: Dropwise addition controls the steady-state concentration of reactive oxygen species, preventing thermal runaway and over-oxidation of the substrate.

  • Step 4: Self-Validating Isolation. Age the reaction until completion, then add water to the mixture.

    • Causality: The target indole product is highly insoluble in the aqueous acetonitrile mixture. This drives direct, high-purity crystallization, validating the reaction's success without the need for complex chromatographic purification 8.

Medicinal Chemistry: Modulating Metabolic Stability

While the indoline core offers excellent 3D spatial geometry for target binding, it can suffer from poor metabolic stability. Cytochrome P450 (CYP450) enzymes frequently target the electron-rich C5 position of the indoline core, leading to rapid intrinsic clearance.

To circumvent this, medicinal chemists employ "fluorine scanning." Substituting the C5 hydrogen with a fluorine atom sterically and electronically blocks this metabolic hotspot. Because fluorine is a bioisostere of hydrogen, this modification typically maintains the molecule's binding affinity and potency while drastically improving its pharmacokinetic half-life [[9]]().

Quantitative ADME and Reactivity Profiles

The following table summarizes the impact of structural modifications on the reactivity and stability of the indoline core across various therapeutic and synthetic applications:

Scaffold ModificationTarget / ApplicationEfficacy / YieldMetabolic StabilityMechanistic Rationale
Unsubstituted Indoline T. bruceiEC₅₀ = 0.41 µMHigh ClearanceC5 position acts as a highly vulnerable metabolic hotspot for CYP450 oxidation 9.
5-Fluoroindoline T. bruceiEC₅₀ = 0.1 µMLow ClearanceFluorine sterically and electronically blocks C5 oxidation, improving half-life 9.
N-Acetyl-indoline-6-sulfonamide DapE Enzyme>20% Inhibition at 12 µMN/AN-acetyl group directs electrophilic aromatic substitution exclusively to C6 [[5]]().
Indoline Dehydrogenation Elbasvir Synthesis92% YieldN/ACu(I)/TBPC catalysis enables highly efficient, green aromatization to indole [[8]]().
Pyrrolidinol-Indoline PD-L1IC₅₀ = 0.89 nMModerateIndoline core enhances 3D receptor fit, driving >90% PD-L1 internalization 10.

Conclusion

The indoline core is a highly tunable scaffold whose reactivity and stability can be precisely engineered. By understanding the intrinsic electron density of the benzenoid ring, chemists can leverage EAS for C5/C6 functionalization or employ transition-metal catalysis to overcome the inertness of the C7 position. Furthermore, while its susceptibility to oxidation poses metabolic challenges, strategic modifications like C5-fluorination or controlled dehydrogenation protocols transform these liabilities into powerful assets for drug discovery and complex organic synthesis.

References

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International.6

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Publishing. 3

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. ACS Publications. 8

  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. MDPI. 5

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC. 4

  • C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. ResearchGate. 7

  • Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N-Substituted Indolines via Enzymatic Carbene Transfer. ChemRxiv. 1

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. ACS Publications. 9

  • Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. DOI / ScienceDirect. 10

  • Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. ACS Publications. 2

Sources

Foundational

potential biological activity of substituted indolines

The Indoline Pharmacophore: A Technical Guide to the Biological Activity and Development of Substituted Indolines Abstract As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I...

Author: BenchChem Technical Support Team. Date: March 2026

The Indoline Pharmacophore: A Technical Guide to the Biological Activity and Development of Substituted Indolines

Abstract As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I frequently encounter the indoline (2,3-dihydroindole) nucleus. Unlike its planar, fully aromatic counterpart (indole), the sp3-hybridized C2-C3 bond in indoline introduces critical three-dimensionality. This structural nuance allows for highly specific stereochemical interactions within complex protein binding pockets. This whitepaper dissects the mechanistic paradigms, quantitative structure-activity relationships (QSAR), and self-validating experimental workflows essential for developing substituted indolines into clinical candidates.

1.1. Anticancer Therapeutics: Kinase Inhibition and Tubulin Targeting Substituted indolines have emerged as highly potent anticancer agents due to their ability to disrupt critical cellular proliferation pathways. For instance, specific nitrophenyl-substituted indolines have demonstrated the ability to inhibit epidermal growth factor receptors (EGFRs). Compound 45, a notable derivative, exhibited greater cytotoxicity than cyclophosphamide, achieving IC50 values of 64.10 μM in MCF-7 breast cancer cells while sparing noncancerous H9C2 cells[1]. Furthermore, indoline derivatives are heavily utilized to target tubulin polymerization. By binding to the tubulin heterodimer, these compounds halt microtubule assembly, arresting the cell cycle at the G2/M phase[2].

1.2. Targeted ERα-Dependent Cell Death (a-UPR) One of the most elegant applications of the indoline scaffold is the development of 3-(4-hydroxyphenyl)indoline-2-ones, such as ErSO. Unlike traditional selective estrogen receptor modulators (SERMs), ErSO induces estrogen receptor alpha (ERα)-dependent cell death via a distinct mechanism: the hyperactivation of the anticipatory unfolded protein response (a-UPR)[3]. This hyperactivation rapidly depletes cellular chaperone proteins, leading to the complete eradication of drug-resistant ERα-positive tumors without recurrence[3].

ErSO_Pathway N1 ErSO (Indoline Derivative) N2 Binds ERα in Breast Cancer Cells N1->N2 Target Engagement N3 Hyperactivation of a-UPR N2->N3 Pathway Trigger N4 Depletion of Chaperone Proteins N3->N4 Cellular Stress N5 Rapid, ERα-Dependent Apoptosis N4->N5 Cell Death

Mechanism of ErSO-induced anticipatory unfolded protein response (a-UPR) in ERα+ breast cancer.

1.3. Small Molecule PD-L1 Inhibition The immune checkpoint axis is traditionally targeted by monoclonal antibodies, but indoline derivatives are revolutionizing this space as small-molecule PD-L1 inhibitors. Recent structural optimizations replacing picolinamide with a 1,7-naphthyridine scaffold have yielded indoline derivatives (e.g., Compound 31) that induce profound PD-L1 internalization. Compound 31 demonstrated an IC50 of 0.89 nM in FRET assays and facilitated over 86% PD-L1 internalization relative to reference compounds[4]. By internalizing PD-L1, the indoline scaffold effectively removes the immune-suppressive signal from the tumor cell surface.

1.4. Anti-Inflammatory and Antimicrobial Applications Beyond oncology, the indoline core is a privileged scaffold for multitarget anti-inflammatory agents. In silico screening and subsequent optimization led to the discovery of indoline-based dual 5-LOX/sEH inhibitors. Compound 73, for example, simultaneously inhibits 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) with IC50s of 0.41 μM and 0.43 μM, respectively, showing remarkable efficacy in zymosan-induced peritonitis models[5]. Additionally, Schiff bases of indoline-2,3-dione (isatin) have been mapped to robust pharmacophore models for antitubercular activity, with derivative D8 showing equipotent activity to isoniazid against rifampin-resistant Mycobacterium tuberculosis[6].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison across therapeutic areas, the following table summarizes the quantitative biological activities of key substituted indolines discussed in recent literature.

Compound DesignationIndoline Scaffold TypePrimary TargetBiological Activity (IC50)Cell Line / Model
Compound 45 [1]Nitrophenyl-substitutedEGFR64.10 μMMCF-7 (Breast Cancer)
Compound 37 [2]1,3,4-oxadiazole-indoleERα10.56 μMMDA-MB-468
ErSO [3]3-(4-hydroxyphenyl)indoline-2-onea-UPRComplete tumor eradicationERα+ Breast Cancer (In Vivo)
Compound 31 [4]1,7-naphthyridine indolinePD-L10.89 nMFRET Assay / hPD-L1 MC38
Compound 73 [5]Indoline-based dual inhibitor5-LOX / sEH0.41 μM / 0.43 μMZymosan-induced peritonitis
Derivative D8 [6]Isatin Schiff baseM. tuberculosisEquipotent to IsoniazidRifampin-resistant M. tb

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the causality of every experimental choice is clear and that artifacts are immediately identifiable.

Protocol 1: Flow Cytometric Quantification of PD-L1 Internalization This assay evaluates the ability of indoline derivatives to remove PD-L1 from the cell surface[4].

  • Cell Seeding & Culture: Plate hPD-L1 MC38 cells (engineered to express human PD-L1). Causality: Using a murine cell line stably transfected with the human ortholog ensures that the human-specific indoline inhibitors engage the correct target while maintaining a robust, fast-growing cellular background.

  • Compound Treatment: Dose cells with the indoline test compound (e.g., Compound 31) and a reference inhibitor (e.g., INCB086550). Causality: The reference inhibitor establishes the maximum dynamic range of internalization for the assay, validating that the cellular machinery is responsive.

  • Viability Staining: Prior to fixation, incubate cells with a viability dye (e.g., 7-AAD or LIVE/DEAD Fixable Aqua). Causality: Dead cells lose membrane integrity and non-specifically bind antibodies, generating false-positive surface expression data. The viability dye acts as an internal self-validating gate to exclude necrotic cells.

  • Antibody Labeling: Stain with a fluorophore-conjugated anti-human PD-L1 antibody.

  • FACS Acquisition & Analysis: Gate exclusively on the live cell population. Quantify the Mean Fluorescence Intensity (MFI) shift. A decrease in MFI directly correlates with compound-induced internalization.

PDL1_Workflow S1 Culture hPD-L1 MC38 Cells S2 Dose with Indoline Inhibitor S1->S2 S3 Stain with Viability Dye & Anti-PD-L1 S2->S3 S4 Flow Cytometry (FACS) Analysis S3->S4 S5 Quantify Surface PD-L1 Reduction S4->S5

Flow cytometry workflow for quantifying PD-L1 internalization by indoline derivatives.

Protocol 2: In Vitro Tubulin Polymerization Kinetics This cell-free assay determines if an indoline derivative acts as a tubulin destabilizer[2].

  • Tubulin Preparation: Resuspend lyophilized bovine brain tubulin in PEM buffer (PIPES, EGTA, MgCl2) supplemented with 1 mM GTP. Causality: GTP is strictly required for the thermodynamic assembly of the α/β-tubulin heterodimers. Without it, baseline polymerization cannot occur.

  • Baseline Establishment: Pre-warm the spectrophotometer microplate to 37°C. Causality: Tubulin polymerization is highly endothermic and temperature-dependent. Cold ambient temperatures will falsely present as compound-induced inhibition.

  • Compound Addition: Add the indoline derivative. Crucially, include Paclitaxel (a known stabilizer) and Colchicine (a known destabilizer) in separate wells. Causality: These controls validate the assay's dynamic range. If Paclitaxel fails to accelerate polymerization, or Colchicine fails to inhibit it, the tubulin batch is compromised. This makes the assay self-validating.

  • Kinetic Readout: Measure absorbance at 340 nm every minute for 60 minutes. Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases. This light scattering directly correlates with a rise in OD340, allowing for real-time kinetic tracking of the indoline's inhibitory effect.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols for 1,3-Dimethylindoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Utility 1,3-Dimethylindoline is a critical nitrogen-co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Utility

1,3-Dimethylindoline is a critical nitrogen-containing heterocyclic building block widely utilized in the synthesis of biologically active pharmaceutical ingredients, agrochemicals, and advanced functional materials (such as photochromic spirobenzopyrans)[1]. The synthesis of functionalized indolines traditionally relies on the hydrogenation of indoles using heavy transition-metal catalysts. However, modern synthetic paradigms prioritize cost-effective, scalable, and chemoselective methods.

This application note details two highly validated methodologies for the synthesis of 1,3-dimethylindoline: a highly scalable One-Pot Reductive Alkylation/Reduction [2], and a modern Photocatalytic Intramolecular Reductive Cyclization [3]. As a Senior Application Scientist, I have structured this guide to provide not only the procedural steps but the mechanistic causality behind the reagent selection, ensuring a self-validating system for your laboratory workflows.

Mechanistic Rationale & Experimental Design

Pathway A: One-Pot Reductive Alkylation and Ring Reduction

The most efficient route to 1,3-dimethylindoline from a commercially available precursor (3-methylindole) involves a tandem N-alkylation and C2-C3 double-bond reduction.

Causality in Reagent Selection:

  • Paraformaldehyde: Serves as the formaldehyde equivalent. It depolymerizes in situ to form an electrophilic iminium ion with the indole nitrogen.

  • Sodium Cyanoborohydride (NaCNBH 3​ ): This specific hydride source is chosen for its unique chemoselectivity and stability in mildly acidic conditions. Unlike NaBH 4​ , which vigorously decomposes in acid, NaCNBH 3​ remains stable and selectively reduces the highly electrophilic iminium intermediate without prematurely reducing the unactivated aldehyde. Furthermore, the acidic environment protonates the indole C3 position, generating an indolenium intermediate that is subsequently trapped by the hydride, effectively reducing the pyrrole ring to an indoline[2][4].

Pathway B: Photocatalytic Intramolecular Reductive Cyclization

For researchers exploring late-stage functionalization or avoiding toxic hydride sources, a metal-free photocatalytic route is highly advantageous.

  • 10-Phenylphenothiazine (Ph-PTZ): Acts as an organic photocatalyst. Under irradiation, the excited state of Ph-PTZ facilitates a single-electron reduction of the carbon–iodine bond in an N-allyl-2-iodoaniline precursor.

  • Mechanism: The resulting aryl radical undergoes a rapid 5-exo-trig cyclization to form the indoline core, demonstrating high atom economy and avoiding expensive palladium or platinum catalysts[3].

Experimental Workflows

G Start 3-Methylindole (20.0 mmol) Reaction One-Pot Reductive Alkylation & Reduction (Stirring) Start->Reaction Reagents Paraformaldehyde (10 eq) NaCNBH3 (5 eq) Acidic Medium Reagents->Reaction Workup Quenching & Extraction (Aqueous Workup) Reaction->Workup Purification Flash Chromatography (PE:Et2O, 20:1) Workup->Purification Product 1,3-Dimethylindoline (78% Yield) Purification->Product

Figure 1: Workflow for the one-pot reductive alkylation of 3-methylindole to 1,3-dimethylindoline.

Protocol A: Scalable Synthesis via Reductive Alkylation[2]

Safety Note: NaCNBH 3​ is highly toxic and can release hydrogen cyanide gas upon exposure to strong acids. Perform all operations in a well-ventilated fume hood.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylindole (2.62 g, 20.0 mmol) in a suitable mildly acidic solvent system (e.g., glacial acetic acid or methanol containing acetic acid)[2][4].

  • Electrophile Addition: Add paraformaldehyde (10.0 equivalents) to the stirring solution. Allow the mixture to stir for 15-30 minutes at room temperature to facilitate the initial formation of the iminium species.

  • Reduction: Carefully add Sodium Cyanoborohydride (NaCNBH 3​ , 5.0 equivalents) in portions to control the evolution of gas and exothermic activity[2].

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material via TLC (Thin Layer Chromatography) using a Petroleum Ether (PE) : Diethyl Ether (Et 2​ O) mixture.

  • Quenching & Workup: Once complete, carefully quench the reaction by adding H 2​ O (or saturated aqueous NaHCO 3​ to neutralize the acid). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an eluent system of PE:Et 2​ O (20:1)[2].

  • Isolation: The product, 1,3-dimethylindoline, is isolated as a colorless liquid (approx. 2.30 g, 78% yield)[2].

Quantitative Data & Characterization

To ensure the trustworthiness of your synthesized product, compare your analytical data against the validated benchmarks summarized in Table 1.

Table 1: Comparative Synthesis Metrics and Characterization Data for 1,3-Dimethylindoline

ParameterPathway A: Reductive Alkylation[2]Pathway B: Photocatalytic Cyclization[3]
Starting Material 3-MethylindoleN-allyl-N-methyl-2-iodoaniline (derivative)
Key Reagents Paraformaldehyde, NaCNBH 3​ Ph-PTZ (photocatalyst), Light
Reaction Type Tandem Reduction / AminationRadical 5-exo-trig Cyclization
Typical Yield 78%17% (Protocol optimization required)
Physical State Colorless LiquidPale Yellow Oil
TLC R f​ Value N/A (PE:Et 2​ O 20:1 used for isolation)0.26 (n-hexane : EtOAc = 100:1)
1 H NMR (CDCl 3​ ) δ 7.17 – 7.03 (m, 2H) δ 7.11-7.05 (m, 2H), 6.70 (td, J = 1.2, 7.5 Hz, 1H), 6.49 (d, J = 8.0 Hz, 1H), 3.52 (t, J = 8.6 Hz, 1H), 3.31-3.24 (m, 1H), 2.79 (t, J = 8.6 Hz, 1H), 2.74 (s, 3H), 1.30 (d, J = 6.9 Hz, 3H)
13 C NMR (CDCl 3​ ) Not specified in source δ 153.0, 135.3, 127.4, 122.9, 117.8, 107.3, 64.2, 36.2, 35.3, 18.2

Note: While Pathway A offers superior yield and scalability suitable for preparative chemistry, Pathway B represents an emerging, transition-metal-free methodology ideal for specialized mechanistic studies.

References

  • Jia, W.-L. (2021). Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. 2

  • Yamaguchi, E., Goto, Y., & Akic. (2020). SYNTHESIS OF INDOLINES VIA A PHOTOCATALYTIC INTRAMOLECULAR REDUCTIVE CYCLIZATION REACTION. Heterocycles, Vol. 101, No. 1. 3

  • Lenoble, C., & Becker, R. S. (1986). Photophysics, photochemistry, kinetics, and mechanism of the photochromism of 6'-nitroindolinospiropyran. The Journal of Physical Chemistry - ACS Publications. 1

  • 2+2 PHOTOCYCLOADDITION REACTIONS OF INDOLES WITH NUCLEOPHILES: Synthesis. Library and Archives Canada. 4

Sources

Application

using 1,3-Dimethylindoline in multi-component reactions

As a Senior Application Scientist, I have designed this technical guide to move beyond standard procedural lists. The application of 1,3-dimethylindoline in multi-component reactions (MCRs) requires a deep understanding...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond standard procedural lists. The application of 1,3-dimethylindoline in multi-component reactions (MCRs) requires a deep understanding of its dual nature: it is both a highly valuable synthetic target (via cascade cyclizations) and a potent nucleophilic/radical precursor (via oxidative cross-dehydrogenative couplings).

This guide is structured to provide drug development professionals and synthetic chemists with self-validating protocols, grounded in mechanistic causality, to harness 1,3-dimethylindoline scaffolds in complex MCRs.

Strategic Context: 1,3-Dimethylindoline in MCRs

Indoline scaffolds are privileged structures in medicinal chemistry. In the context of MCRs, 1,3-dimethylindoline participates through two primary paradigms:

  • Constructive MCRs : Three-component enantioselective carbolithiation cascades that build the chiral 1,3-dimethylindoline core from achiral precursors [1, 2].

  • Deconstructive/Functionalizing MCRs : Cross-Dehydrogenative Couplings (CDC) where 1,3-dimethylindoline is activated into a transient iminium/radical cation to react with multiple components (e.g., Povarov-type cascades) [3].

Paradigm 1: Three-Component Enantioselective Carbolithiation

The synthesis of chiral 1,3-dimethylindoline derivatives can be achieved via a highly stereoselective intramolecular carbolithiation. By utilizing an achiral olefinic organolithium precursor, a chiral diamine ligand, and an external electrophile, three components are coupled in a single pot [1, 2].

Causality & Mechanistic Insights

The success of this MCR relies entirely on the coordination environment of the lithium atom.

  • The Role of (-)-Sparteine : The chiral diamine (-)-sparteine complexes with the aryllithium intermediate, breaking its achiral symmetry. This forces the subsequent 5-exo-trig cyclization to proceed through a highly ordered, stereocontrolled transition state.

  • Solvent Exclusion : The use of strong donor solvents like THF must be strictly avoided. THF competitively binds to the lithium cation, displacing the (-)-sparteine ligand and resulting in a racemic product. A non-polar hydrocarbon/ether mixture is mandatory [1].

  • Stoichiometric Compensation : The initial lithium-halogen exchange generates one equivalent of LiBr. Because LiBr preferentially complexes with (-)-sparteine (forming an insoluble precipitate at low temperatures), at least 2.0 equivalents of the chiral ligand must be added to ensure the active organolithium species remains fully coordinated [1].

carbolithiation Substrate N-Allyl-N-methyl-2-bromoaniline (Achiral Precursor) LiExchange t-BuLi Exchange (Aryllithium Formation) Substrate->LiExchange Sparteine (-)-Sparteine Coordination (Chiral Environment) LiExchange->Sparteine Cyclization Enantioselective 5-exo-trig Cyclization Sparteine->Cyclization Electrophile Electrophilic Trapping (MCR 3rd Component) Cyclization->Electrophile Product (-)-1,3-Dimethylindoline (70-86% ee) Electrophile->Product

Fig 1: Three-component carbolithiation cascade to yield chiral 1,3-dimethylindolines.

Validated Protocol: Synthesis of (-)-1,3-Dimethylindoline via MCR

Reagents: N-allyl-N-methyl-2-bromoaniline (1.0 eq), t-BuLi (2.1 eq, 1.7 M in pentane), (-)-sparteine (2.2 eq), Electrophile (e.g., benzaldehyde, 1.5 eq).

  • Preparation of the Chiral Environment : In an oven-dried Schlenk flask under argon, dissolve N-allyl-N-methyl-2-bromoaniline (1.0 mmol) and (-)-sparteine (2.2 mmol) in a mixture of anhydrous pentane (8 mL) and diethyl ether (2 mL).

  • Lithium-Halogen Exchange : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add t-BuLi (2.1 mmol) over 5 minutes. Self-Validation Check: A white precipitate (LiBr·sparteine complex) should form almost immediately.

  • Cycloisomerization : Stir the mixture at -78 °C for 30 minutes, then slowly warm to -40 °C over 2 hours to allow the enantioselective 5-exo-trig cyclization to reach completion.

  • Electrophilic Trapping (Component 3) : Re-cool the mixture to -78 °C and add the electrophile (benzaldehyde, 1.5 mmol) dropwise. Stir for an additional 1 hour.

  • Quenching & Isolation : Quench with saturated aqueous NH₄Cl (5 mL). Extract with Et₂O (3 × 10 mL), dry over MgSO₄, and purify via flash chromatography (hexane/EtOAc) to yield the functionalized (-)-1,3-dimethylindoline.

Paradigm 2: Cross-Dehydrogenative Coupling (CDC) MCRs

When 1,3-dimethylindoline is used as a starting material, it is an excellent substrate for oxidative MCRs. Through metal-free dehydrogenation, it can be converted into a reactive intermediate that participates in Povarov-type multicomponent sequences [3].

Causality & Mechanistic Insights
  • The Role of HFIP : 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a critical solvent for this transformation. As a strong hydrogen-bond donor (α = 1.96) with low nucleophilicity, HFIP activates aqueous H₂O₂ via hydrogen bonding. This drastically lowers the activation energy required to oxidize 1,3-dimethylindoline into its radical cation/iminium intermediate without the need for transition metals [3].

  • MCR Trapping : Once the iminium intermediate is generated, it acts as a powerful electrophile. In a one-pot sequence, introducing an aniline and an aldehyde triggers a cascade cyclization, trapping the indoline derivative into a densely functionalized quinoline or fused polycyclic framework.

cdc_mcr Indoline 1,3-Dimethylindoline (Substrate) Oxidation H2O2 / HFIP (Mild Oxidation) Indoline->Oxidation RadicalCation Radical Cation / Iminium Intermediate Oxidation->RadicalCation Nucleophile MCR Partners (e.g., Aldehyde + Aniline) RadicalCation->Nucleophile Trapping Cascade Povarov-Type Cascade Cyclization Nucleophile->Cascade Product Functionalized Quinoline / Indole Derivative Cascade->Product

Fig 2: Metal-free CDC multicomponent cascade utilizing 1,3-dimethylindoline.

Validated Protocol: Metal-Free Oxidative MCR Trapping

Reagents: 1,3-Dimethylindoline (1.0 eq), H₂O₂ (30% aq., 5.0 eq), HFIP (Solvent), Benzaldehyde (1.0 eq), Aniline (1.0 eq).

  • Pre-assembly of MCR Partners : In a capped reaction tube, stir an equimolar mixture of benzaldehyde (0.25 mmol) and aniline (0.25 mmol) under neat conditions at room temperature for 30 minutes to pre-form the imine.

  • Oxidative Activation : In a separate vial, dissolve 1,3-dimethylindoline (0.25 mmol) in HFIP (0.5 mL). Add H₂O₂ (1.25 mmol) dropwise. Stir at 45 °C for 1 hour. Self-Validation Check: The solution will deepen in color (typically yellow/orange), indicating the formation of the dehydrogenated iminium/indole intermediate.

  • Cascade Coupling : Transfer the pre-formed imine mixture into the HFIP solution containing the activated 1,3-dimethylindoline.

  • Completion : Stir the combined mixture at 45 °C for 4–6 hours. Monitor the consumption of the indoline intermediate via TLC (Hexane/EtOAc 8:2).

  • Workup : Dilute with water (5 mL) and extract with dichloromethane (3 × 5 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure prior to column chromatography.

Quantitative Benchmarks

The following table summarizes the expected quantitative outcomes and critical parameters for the two primary MCR methodologies involving 1,3-dimethylindoline.

Reaction ParadigmCatalyst / MediatorKey ReagentsExpected YieldEnantiomeric Excess (ee)Primary Advantage
Carbolithiation MCR (Constructive)(-)-Sparteine (Chiral Ligand)t-BuLi, Electrophile85 - 88%70 - 86%High stereocontrol; builds the core and functionalizes in one pot.
Oxidative CDC MCR (Deconstructive)HFIP (H-Bond Donor)H₂O₂, Aldehyde, Aniline51 - 78%N/A (Achiral)Completely metal-free; utilizes benign oxidants (H₂O₂).

References

  • Bailey, W. F., et al. "Asymmetric Cyclization of Achiral Olefinic Organolithiums Controlled by a Stereogenic Lithium: Intramolecular Carbolithiation in the Presence of (−)-Sparteine." Journal of the American Chemical Society, 2000.

  • Hogan, A.-M. L., & O'Shea, D. F. "Three-Component Couplings to Chiral 2,3-Disubstituted Indolines." The Journal of Organic Chemistry, 2008.

  • "Dehydrogenation of N‐Heterocyclic Compounds Using H₂O₂ and Mediated by Polar Solvents." Advanced Synthesis & Catalysis, 2022.

Method

1,3-Dimethylindoline as a precursor for spiroindolinobenzopyrans

Application Note: Synthesis and Optimization of Bridged Spiroindolinobenzopyrans via 1,3-Dimethylindoline Precursors Introduction & Mechanistic Rationale Spiroindolinobenzopyrans (spiropyrans) are a premier class of T-ty...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of Bridged Spiroindolinobenzopyrans via 1,3-Dimethylindoline Precursors

Introduction & Mechanistic Rationale

Spiroindolinobenzopyrans (spiropyrans) are a premier class of T-type photochromic molecules widely utilized in optical memory, sensors, and dynamic materials. Upon UV irradiation, the colorless spiro (SP) form undergoes heterolytic cleavage of the spiro carbon-oxygen bond, isomerizing into the highly conjugated, colored [1]. While Fischer's base (1,3,3-trimethyl-2-methyleneindoline) is the traditional precursor for[1], advanced applications requiring tuned thermal stability and specific photochromic fatigue resistance utilize bridged derivatives.

Specifically, utilizing 1,3-dimethylindoline moieties linked via an alkano bridge to the benzopyran ring offers unique structural constraints. Research by Abe et al. demonstrated that linking the 3-position of the 1,3-dimethylindoline moiety to the 3′-position of the benzopyran via a –(CH2)5– bridge significantly alters the spiro-C-O bond length and the thermodynamic stability of the [2].

The choice of a 1,3-dimethylindoline core with a functionalized C3 position allows for the creation of these bridged spiro-compounds, governed by the following mechanistic principles:

  • Steric Hindrance and Bond Length: The introduction of a bridging alkano group (e.g., pentamethylene) forces the indoline and benzopyran orthogonal planes into a constrained geometry. This constraint slightly elongates the spiro-C-O bond, lowering the activation energy required for [2].

  • Merocyanine Stabilization: The bridge restricts the conformational flexibility of the open MC form. If the bridge is too short (e.g., –(CH2)3–), steric strain prevents the MC form from achieving the necessary planarity for extended conjugation, thereby nullifying the [2]. A –(CH2)5– bridge provides the optimal balance of flexibility and constraint.

  • Solvent Dependency: The zwitterionic nature of the MC form makes its absorption maxima highly solvatochromic. Polar solvents stabilize the MC form through dipole-dipole interactions, shifting the equilibrium and altering the[1].

Workflow & Experimental Design

SynthesisWorkflow A 1,3-Dimethylindole Derivative (Starting Material) B Alkylation & C3-Functionalization (e.g., Dihaloalkane) A->B C 1,3-Dimethyl-3-alkano-indolium Salt (Intermediate) B->C D Base Treatment (Piperidine) Methylene Base Formation C->D E Condensation with 5-Nitrosalicylaldehyde D->E F Bridged Spiroindolinobenzopyran (Target Photochrome) E->F

Workflow for synthesizing bridged spiroindolinobenzopyrans from 1,3-dimethylindole precursors.

Mechanism SP Spiroindolinobenzopyran (Closed, Colorless) UV UV Light (365 nm) C-O Cleavage SP->UV Heterolytic Cleavage MC Merocyanine Form (Open, Colored) UV->MC Vis Visible Light / Heat Ring Closure MC->Vis Thermal/Photochemical Vis->SP

Photochromic isomerization between closed spiroindolinobenzopyran and open merocyanine forms.

Step-by-Step Protocol: Synthesis of Bridged Spiroindolinobenzopyrans

Materials Required:

  • 1,3-Dimethyl-3-(5-carboxypentyl)-3H-indolium iodide (Precursor)

  • 5-Nitrosalicylaldehyde

  • Piperidine (Catalyst/Base)

  • Absolute Ethanol (Solvent)

  • Methyl Ethyl Ketone (MEK)

Methodology:

  • Preparation of the Methylene Base:

    • Action: Dissolve 10 mmol of the 1,3-dimethylindolium salt precursor in 30 mL of absolute ethanol.

    • Action: Add 12 mmol of piperidine dropwise under a nitrogen atmosphere.

    • Causality: Piperidine acts as a base to deprotonate the 2-methyl group of the indolium salt, generating the reactive enamine (methylene base) in situ. The nitrogen atmosphere prevents oxidative degradation of the electron-rich methylene base.

  • Condensation Reaction:

    • Action: To the stirring mixture, add 10 mmol of 5-nitrosalicylaldehyde dissolved in 15 mL of warm ethanol.

    • Action: Reflux the mixture at 80 °C for 4 hours. The solution will transition to a deep purple/red color, indicating the formation of the transient merocyanine form.

    • Causality: The nucleophilic methylene base attacks the electrophilic carbonyl carbon of 5-nitrosalicylaldehyde. The subsequent aldol-type condensation and ring closure form the[1]. The nitro group on the salicylaldehyde is critical; its electron-withdrawing nature stabilizes the zwitterionic MC intermediate during the reaction and enhances the of the final product[3].

  • Isolation and Purification:

    • Action: Cool the reaction mixture to 0 °C overnight to precipitate the spiro compound.

    • Action: Filter the crude solid and wash with cold ethanol.

    • Action: Recrystallize from methyl ethyl ketone (MEK) to yield pale yellow crystals of the closed SP form.

    • Causality: MEK selectively dissolves impurities while allowing the spiro form to crystallize efficiently due to its moderate polarity, acting as a self-validating purification step.

Quantitative Data Presentation

The length of the alkano bridge at the 3-position of the 1,3-dimethylindoline core dictates the of the resulting benzopyran[2].

Compound Bridge LengthSpiro C-O Bond Length (Å)Photochromic Color Change λmax​ (MC form in Ethanol)
Unbridged (Standard)1.496Yes (Colorless to Purple)540 nm
–(CH2)3– Bridge1.482No (Sterically locked)N/A
–(CH2)5– Bridge1.503Yes (Colorless to Red)565 nm

Table 1: Influence of 1,3-dimethylindoline C3-bridge length on the structural and photochromic properties of spiroindolinobenzopyrans.

Troubleshooting & Expert Insights

  • Lack of Photochromism in Short-Bridge Variants: If synthesizing the –(CH2)3– bridged derivative, researchers will note an absence of photochromism. X-ray crystallography confirms that the spiro-C-O bond is shorter (more stable), and the tight bridge prevents the benzopyran ring from rotating into the coplanar conformation required for the MC form's [2]. Always ensure a minimum of a 5-carbon tether for bridged systems.

  • Solvent Trapping: Spiropyrans frequently trap solvent molecules within their crystal lattice during recrystallization, which can skew elemental analysis and solid-state photochromic kinetics. Vacuum drying at 60 °C for 24 hours is mandatory prior to characterization.

  • Degradation (Fatigue): Prolonged UV exposure leads to irreversible photo-oxidation of the MC form. To mitigate this in material applications, encapsulate the 1,3-dimethylindoline spirobenzopyran in a rigid polymer matrix (e.g., PMMA or polysiloxanes), which restricts oxygen diffusion while providing sufficient free volume for isomerization and improves the of the colored merocyanine form[4].

References

  • Chapter 2: Photochromism - Books . The Royal Society of Chemistry.[Link]

  • Molecular structure and photochromic properties of 1,3-dimethylindoline-3,3′-alkano-2-spiro-2′-(6′-nitro)benzopyrans . Yasuo Abe, Hiromi Ebara, Satoshi Okada, Ren Nakao. Dyes and Pigments.[Link]

  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applications . MDPI (Molecules).[Link]

  • Thermal stability of the spironaphthoxazine colored form in polymeric siloxanes . Ren Nakao, Fumihiko Noda, Toyokazu Horii, Yasuo Abe. Polymers for Advanced Technologies.[Link]

Sources

Application

Application Note: 1,3-Dimethylindoline as a Privileged Scaffold in Medicinal Chemistry and Late-Stage Functionalization

Executive Summary In modern drug discovery, the indoline core is universally recognized as a privileged scaffold, frequently embedded in bioactive alkaloids and synthetic pharmaceuticals. Among its derivatives, 1,3-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the indoline core is universally recognized as a privileged scaffold, frequently embedded in bioactive alkaloids and synthetic pharmaceuticals. Among its derivatives, 1,3-dimethylindoline serves as a highly versatile, sterically tuned building block. The strategic placement of methyl groups at the N1 and C3 positions not only enhances the lipophilicity of the molecule—a critical factor for central nervous system (CNS) penetrance—but also provides essential steric handles that dictate the regioselectivity and stereochemistry of downstream functionalizations.

This application note provides an authoritative guide on the synthesis, late-stage functionalization, and pharmacological applications of 1,3-dimethylindoline. Designed for medicinal chemists and drug development professionals, this document details self-validating experimental protocols and elucidates the mechanistic causality behind key synthetic choices.

Pharmacological Rationale & Structural Dynamics

The utility of 1,3-dimethylindoline in medicinal chemistry is driven by its unique structural dynamics[1]:

  • N1-Methylation (Lipophilicity & H-Bond Blocking): The N-methyl group eliminates hydrogen-bond donor capacity, significantly increasing the molecule's LogP. This is a deliberate design choice in the synthesis of physostigmine analogs (acetylcholinesterase inhibitors), where crossing the blood-brain barrier (BBB) is mandatory[2].

  • C3-Methylation (Steric Directing Group): The C3-methyl group introduces a chiral center and acts as a steric shield. In the synthesis of complex spiro-compounds, such as spiro[indoline-pyrans] which exhibit potent antimicrobial and photochromic properties, the C3-methyl group forces incoming nucleophiles into specific trajectories, ensuring high diastereoselectivity[1][3].

Applications Core 1,3-Dimethylindoline Scaffold App1 Spiro[indoline-pyrans] Antimicrobial Agents Core->App1 Spiro-fusion App2 Physostigmine Analogs AChE Inhibitors Core->App2 Carbamate addition App3 Deuterated Derivatives Metabolic Stability Probes Core->App3 pTSA/D2O exchange App4 Norbornene-Enabled Arene Difunctionalization Core->App4 Pd-Catalysis

Pharmacological applications of the 1,3-dimethylindoline scaffold in drug discovery.

Mechanistic Insights into Scaffold Synthesis

The synthesis of 1,3-dimethylindoline must be carefully controlled to prevent over-reduction or unwanted ring-opening. Two primary paradigms dominate the field:

A. Reductive Amination via Cyanoborohydride: Converting 3-methylindole to 1,3-dimethylindoline requires simultaneous N-methylation and reduction of the pyrrole ring. Using sodium cyanoborohydride ( NaCNBH3​ ) in glacial acetic acid with paraformaldehyde is the method of choice[4]. Causality: NaCNBH3​ is uniquely stable in mildly acidic conditions (unlike NaBH4​ ). The acid protonates the C3 position of the indole, generating a highly electrophilic indolenium intermediate. NaCNBH3​ selectively reduces this indolenium ion and the transient N-iminium species without evolving excessive hydrogen gas, ensuring a clean conversion.

B. Photocatalytic Reductive Cyclization: Recent advancements utilize 10-phenylphenothiazine (Ph-PTZ) as an organic photocatalyst to synthesize indolines from N-allyl-2-iodoanilines[5]. Causality: Ph-PTZ acts as a strong reductant in its excited state. It initiates a single-electron reduction of the carbon–iodine bond, generating an aryl radical that undergoes a 5-exo-trig cyclization. This metal-free approach is highly valuable for synthesizing functionalized 1,3-dimethylindolines without transition-metal contamination.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and high yield.

Protocol 1: Synthesis of 1,3-Dimethylindoline via Reductive Amination

Adapted from established palladium-catalyzed C-H functionalization precursor workflows[4].

Reagents: 3-Methylindole (2.62 g, 20.0 mmol), Paraformaldehyde (10.0 eq), NaCNBH3​ (5.0 eq), Glacial Acetic Acid (30 mL). Procedure:

  • Initiation: Dissolve 3-methylindole in 30 mL of glacial acetic acid under a continuous nitrogen atmosphere to prevent oxidative degradation.

  • Imine Formation: Add paraformaldehyde (10.0 eq) to the stirring solution. Stir for 30 minutes at room temperature to allow the formation of the intermediate iminium species.

  • Reduction: Add NaCNBH3​ (5.0 eq) in a single portion. Validation Check: A mild exotherm and slight gas evolution indicate the active reduction of the indolenium ion.

  • Quenching: Stir the mixture for exactly 2 hours, then carefully quench by adding 150 mL of H2​O .

  • Extraction & Purification: Neutralize the aqueous layer with saturated NaHCO3​ and extract with diethyl ether ( 3×50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ . Purify via flash column chromatography (Petroleum Ether:Diethyl Ether, 20:1).

  • Yield & Verification: Expected yield is ~78% (colorless liquid). Validate via 1H NMR: Look for the characteristic N-methyl singlet at δ 2.74 ppm and the C3-methyl doublet at δ 1.30 ppm[5].

Protocol 2: Metal-Free B(C6F5)3-Catalyzed C3-Selective Borylation

For late-stage functionalization and cross-coupling preparation[6].

Reagents: 1,3-Dimethylindoline (1.3 g), Catecholborane (0.55 eq), B(C6​F5​)3​ (0.1 mol %). Procedure:

  • Catalyst Activation: In a glovebox, combine 1,3-dimethylindoline and catecholborane under solvent-free conditions.

  • Borylation: Add the highly electrophilic Lewis acid B(C6​F5​)3​ (0.1 mol %). Causality: The catalyst abstracts a hydride from catecholborane, forming an isolable indolinium hydridoborate intermediate, which subsequently undergoes C-H borylation at room temperature.

  • Disproportionation (Optional for Indole recovery): To drive the reaction toward C3-borylated indoles, the mixture can be heated to 120 °C for 2 hours, allowing continuous conversion of indoline products back to indoles via disproportionation.

  • Isolation: Purify the resulting 5-bromo-1,3-dimethylindoline or borylated derivatives via standard chromatography.

  • Validation Check: Conversion should reach >98%. The absence of transition metals makes this protocol ideal for API synthesis.

Workflow Step1 Step 1: Indole Precursor (3-Methylindole) Step2 Step 2: Reductive Amination (Paraformaldehyde, NaCNBH3) Step1->Step2 Acidic Medium Step3 Step 3: 1,3-Dimethylindoline Isolation & Purification Step2->Step3 Flash Chromatography Step4 Step 4: Late-Stage Functionalization (B(C6F5)3 Catalyzed Borylation) Step3->Step4 Catecholborane, RT Step5 Step 5: C3-Borylated Indoline (Cross-Coupling Precursor) Step4->Step5 >98% Conversion

Experimental workflow for the synthesis and late-stage borylation of 1,3-dimethylindoline.

Quantitative Data Summary

The table below summarizes key derivatives of 1,3-dimethylindoline, their synthetic metrics, and their primary roles in medicinal chemistry.

Derivative / ApplicationCatalyst / Reagent SystemYield / ConversionKey Pharmacological Role
1,3-Dimethylindoline NaCNBH3​ , (CH2​O)n​ , AcOH78% YieldPrivileged core scaffold[4]
5-Bromo-1,3-dimethylindoline B(C6​F5​)3​ , Catecholborane40–49% YieldCross-coupling precursor[6]
Spiro[indoline-pyrans] Isatin derivatives, Base>70% YieldAntimicrobial / Photochromic agents[1]
Deuterated Indolin-2-ones pTSA, D2​O 92–96% D-incorp.Metabolic stability (PK optimization)[7]
Physostigmine Analogs Methylamine, Et 2​ O42–70% YieldAcetylcholinesterase (AChE) Inhibitors[2]

Advanced Applications in Drug Discovery

A. Norbornene-Enabled Arene Difunctionalization: 1,3-Dimethylindoline derivatives are heavily utilized in palladium-catalyzed arene difunctionalization reactions enabled by norbornene. This methodology allows for the rapid construction of highly substituted indoline scaffolds that are highly attractive in the drug discovery process due to their complex 3D architecture[8].

B. Deuteration for Pharmacokinetic (PK) Optimization: Late-stage α -deuteration of indoline-2-ones (derivatives of 1,3-dimethylindoline) using a Brønsted acid-catalyzed pTSA/ D2​O strategy has proven highly effective. Achieving over 96% deuterium incorporation, this modification is utilized to block specific cytochrome P450 metabolic pathways, thereby increasing the half-life of the drug without altering its target binding affinity[7].

C. Spiro-Fusion for Antimicrobial Agents: The fusion of the 1,3-dimethylindoline core with pyran or thiazolidine rings yields spiro[indole-thiazolidine]spiro[indole-pyrans]. These compounds have demonstrated significant binding affinity to the bacterial DNA gyrase b subunit, inhibiting ATPase function and serving as potent agents against drug-resistant Gram-positive bacterial strains[1].

References

  • Yamaguchi, E., Goto, Y., & Itoh, A. (2020). SYNTHESIS OF INDOLINES VIA A PHOTOCATALYTIC INTRAMOLECULAR REDUCTIVE CYCLIZATION REACTION. Heterocycles, Vol. 101, No. 1.5

  • Takita, R., et al. (2017). B(C6F5)3-Catalyzed C3-Selective C–H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. 6

  • Sakhuja, R., et al. (2011). Design and Synthesis of Spiro[indole-thiazolidine]spiro[indole-pyrans] as Antimicrobial Agents. Bioorganic & Medicinal Chemistry Letters. 1

  • Jia, W.-L. (2021). Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. 4

  • RSC Advances. (2025). Organocatalytic a-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and commercial drugs. RSC Publishing. 7

Sources

Method

Application Note: Advanced C–H Functionalization Strategies for the 1,3-Dimethylindoline Scaffold

Executive Summary & Strategic Rationale The 1,3-dimethylindoline scaffold is a privileged structural motif embedded in numerous alkaloids, active pharmaceutical ingredients (APIs), and bioactive natural products. Histori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,3-dimethylindoline scaffold is a privileged structural motif embedded in numerous alkaloids, active pharmaceutical ingredients (APIs), and bioactive natural products. Historically, the functionalization of the indoline core has relied heavily on pre-functionalized halogenated precursors or the use of strong directing groups attached to the nitrogen atom (typically yielding C7-functionalization).

Because 1,3-dimethylindoline possesses an inherently methylated nitrogen, it lacks a free N-H to install standard directing groups. Consequently, late-stage, directing-group-free C–H functionalization of this scaffold remains a highly sought-after capability in medicinal chemistry. This application note details two field-proven, state-of-the-art methodologies for functionalizing the 1,3-dimethylindoline scaffold:

  • Directing-Group-Free C5(sp2)–H Olefination via Palladium/S,O-Ligand Catalysis[1].

  • Radical-Mediated α-C(sp3)–H Alkylation via Enzymatic Carbene Transfer using engineered CYP119[2].

Mechanistic Rationale: Overcoming Site-Selectivity Challenges

The C5(sp2)–H Olefination Pathway

Without a directing group, electrophilic metalation of indolines typically suffers from poor regiocontrol. However, the introduction of a transient S,O-ligand (e.g., a thioether-carboxylic acid) alongside Pd(OAc)₂ creates a highly electrophilic, sterically tuned Pd(II) catalytic species. The soft sulfur atom strongly coordinates to the palladium, breaking inactive Pd-dimers, while the hard oxygen atom provides transient stabilization. This complex selectively undergoes electrophilic aromatic substitution at the C5 position —the most electron-rich and sterically accessible site on the indoline aromatic ring—bypassing the sterically hindered C7 position and the non-activated C4/C6 positions[1].

The α-C(sp3)–H Alkylation Pathway

Functionalizing the aliphatic N-methyl group of 1,3-dimethylindoline requires overcoming the strong C–H bond dissociation energy. Engineered iron-based CYP119 metalloenzymes facilitate carbene transfer from diazo compounds to achieve this. The mechanism proceeds via a radical-mediated hydrogen atom transfer (HAT) from the N-methyl group to an iron-carbenoid intermediate. The resulting carbon-centered radical is stabilized by the adjacent nitrogen lone pair, leading to rapid, stereocontrolled radical recombination that strictly targets the α-aliphatic position[2].

Visualizing the Functionalization Pathways

Functionalization Start 1,3-Dimethylindoline Pd_Cat Pd(OAc)2 + S,O-Ligand (Electrophilic Activation) Start->Pd_Cat C(sp2)-H Olefination Enzyme_Cat CYP119 Metalloenzyme + Diazo Donor Start->Enzyme_Cat C(sp3)-H Alkylation C5_Palladation Selective C5-Palladation (Steric/Electronic Bias) Pd_Cat->C5_Palladation Olefin_Insert Olefin Insertion & β-Hydride Elimination C5_Palladation->Olefin_Insert Product_C5 C5-Olefinated 1,3-Dimethylindoline Olefin_Insert->Product_C5 Carbene_Transfer Iron-Carbenoid Formation & Radical HAT Enzyme_Cat->Carbene_Transfer Radical_Recomb Radical Recombination (Regiocontrol) Carbene_Transfer->Radical_Recomb Product_Alpha α-C(sp3)-Alkylated 1,3-Dimethylindoline Radical_Recomb->Product_Alpha

Divergent C-H functionalization pathways for the 1,3-dimethylindoline scaffold.

Quantitative Performance Metrics

The following table summarizes the expected yields and regioselectivities when applying these advanced catalytic systems to the 1,3-dimethylindoline (or equivalent N-methyl indoline) scaffold based on established literature parameters[1][2].

Functionalization TypeReagent / Coupling PartnerCatalytic SystemYield (%)Regioselectivity
C5(sp2)–H Olefination Methyl acrylatePd(OAc)₂ / S,O-Ligand76%14:1 (C5:Others)
C5(sp2)–H Olefination StyrenePd(OAc)₂ / S,O-Ligand72%>20:1 (C5:Others)
α-C(sp3)–H Alkylation DiazoacetoneCYP119 (Enzymatic)97%100:0 (α:β)
α-C(sp3)–H Alkylation DiazoacetonitrileCYP119 (Enzymatic)99%100:0 (α:β)

Validated Experimental Protocols

Protocol A: Direct C5–H Olefination via Pd/S,O-Ligand Catalysis

Causality & Design: The use of tert-butyl peroxybenzoate (PhCO₃tBu) as the terminal oxidant is critical. It facilitates the efficient reductive elimination and regeneration of the active Pd(II) species without causing the undesired oxidative aromatization of the indoline core into an indole, a common side-reaction in transition-metal indoline chemistry[1][3]. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant optimally stabilizes the polar transition state during C–H activation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 10 mol %, 0.05 mmol) and the S,O-ligand (e.g., 2-(phenylthio)acetic acid) (10 mol %, 0.05 mmol).

  • Substrate Addition: Add 1,3-dimethylindoline (73.6 mg, 0.5 mmol) and the desired olefin (e.g., methyl acrylate, 0.25 mmol) to the reaction vessel.

  • Oxidant & Solvent: Inject PhCO₃tBu (97.1 mg, 1.0 equiv, 0.5 mmol) followed by anhydrous DCE (1.25 mL).

  • Reaction Execution: Seal the tube under an argon atmosphere. Stir the mixture vigorously at 60 °C for 16 hours[1].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the C5-olefinated 1,3-dimethylindoline.

Protocol B: Biocatalytic α-C(sp3)–H Alkylation via CYP119 Carbene Transfer

Causality & Design: This reaction must be strictly performed under anaerobic conditions. If oxygen is present, the iron-porphyrin center of the CYP119 enzyme will preferentially bind O₂, shunting the catalytic cycle toward native monooxygenation pathways rather than the desired non-natural carbene transfer[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) and degas thoroughly by sparging with argon for 30 minutes.

  • Enzyme Assembly: In an anaerobic glovebox, prepare a reaction mixture containing the engineered CYP119 variant (typically 10–50 µM final concentration) in the degassed buffer. Add sodium dithionite (10 mM) to reduce the resting Fe(III) state to the catalytically active Fe(II) state.

  • Substrate Loading: Add 1,3-dimethylindoline (10 mM final concentration) dissolved in a minimal amount of DMSO (final DMSO concentration <5% v/v to prevent enzyme denaturation).

  • Initiation: Initiate the reaction by adding the diazo compound (e.g., diazoacetone, 20 mM final concentration).

  • Incubation: Seal the reaction vial, remove it from the glovebox, and incubate at room temperature on a rotary shaker (150 rpm) for 12–16 hours[2].

  • Extraction: Quench the reaction by adding an equal volume of acetonitrile. Centrifuge at 10,000 × g for 10 minutes to pellet the precipitated proteins. Extract the supernatant with dichloromethane (3 × 10 mL), dry over Na₂SO₄, and concentrate for chromatographic purification.

Self-Validating Systems & Quality Control

To ensure the integrity of the protocols and confirm the regioselectivity of the functionalization, the following self-validating analytical checks must be performed:

  • Validation of C5-Olefination:

    • ¹H NMR Spectroscopy: The success of the C5 functionalization is confirmed by the disappearance of the C5 aromatic proton (typically resonating around 6.9–7.1 ppm in the parent 1,3-dimethylindoline).

    • Stereochemical Check: The newly installed olefinic protons should appear as distinct doublets in the downfield region (6.0–7.5 ppm). A coupling constant of J ≈ 16 Hz confirms the highly selective formation of the trans (E)-alkene isomer.

  • Validation of α-C(sp3)–H Alkylation:

    • ¹H NMR Spectroscopy: The sharp singlet corresponding to the N-methyl group of the starting material (typically ~2.7 ppm) will disappear or shift significantly. The newly formed α-stereocenter will cause the remaining protons on the functionalized alkyl chain to appear as diastereotopic multiplets.

    • Mass Spectrometry (LC-MS): Confirm the exact mass addition corresponding to the carbene insertion (e.g., +56 Da for diazoacetone insertion after N₂ extrusion) without the +16 Da mass shift that would indicate undesired enzymatic oxygenation.

References

  • Gold-catalyzed C5-alkylation of indolines and sequential oxidative aromatization: access to C5-functionalized indoles. Organic & Biomolecular Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKeV2OKKLVKlhKR0WP-rFra6sn1FKozhAPDdZ0AxdE5ff6tceOfs3FgvFiQxzoWRVDZa-1PbMTAMpGQiVzQjO9eHM9buOY83Vghvaftwu29mTaDUHzjPXuw4j1Gv7LcKsSxcsbJZHDfwWoiiCH8iNdxp-YjglF95m2MvC0]
  • Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBW7WMOyFz3o_FBkYx7m9vnGjsiMJ4QhqWN3ZLT49p7U_4ODWtyEhczbo__I55bhdj-hdJXeb08ya6OWjxX4SSW-6zm2VqgHklhwPdZ8Okn9k23SbCey7wH7M1wrw7Q8Hk3pZMKk1waibT6KfzVHo=]
  • Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N-Substituted Indolines via Enzymatic Carbene Transfer. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhPc1ZeBybeBdgexKws4-yqm2-O4o0F9q25vV7rDU7EYFsju_LwV4DhuS1wBGYK4YngudPk-7Yvmz57Zy_BN7Lp5ZckzlVVw5lrKDKdPwZvEASAQAuEX4AXeKPLJKD2psYLszgpynKbL-9b1IEGsg2y9F-uA==]

Sources

Application

palladium-catalyzed reactions involving indoline derivatives

Application Note: Palladium-Catalyzed Synthesis and Functionalization of Indoline Derivatives Executive Summary Indoline and its derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Synthesis and Functionalization of Indoline Derivatives

Executive Summary

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for alkaloids, pharmaceuticals, and agrochemicals. Palladium-catalyzed C–H functionalization has revolutionized the synthesis and late-stage derivatization of these heterocycles, bypassing the need for pre-functionalized starting materials. This technical guide details the mechanistic principles, optimized protocols, and validation checkpoints for two critical transformations: the de novo synthesis of indolines via intramolecular C(sp²)–H amination, and the regioselective C-7 functionalization of the indoline core.

Mechanistic Foundations: Causality in Pd-Catalysis

The efficacy of palladium in indoline chemistry stems from its ability to access multiple oxidation states and coordinate dynamically with heteroatom-containing directing groups (DGs).

  • The Pd(II)/Pd(IV) Paradigm: In intramolecular C–H amination, the reaction typically proceeds via a Pd(II)/Pd(IV) catalytic cycle as detailed in the1. The causality here is thermodynamic: C–N reductive elimination from a Pd(II) center is notoriously slow and prone to side reactions like β-hydride elimination. By employing an oxidant (e.g., PhI(OAc)₂ or AgOAc), the palladacycle is oxidized to a high-valent Pd(IV) species. The high electrophilicity of Pd(IV) drastically lowers the activation barrier for C–N bond formation, ensuring rapid and selective indoline ring closure.

  • Directing Group (DG) Dynamics: The choice of DG is not arbitrary. Picolinamide (PA) is frequently used because its bidentate nature (N,N-coordination) tightly binds the Pd(II) center, rigidly positioning it adjacent to the ortho-C(sp²)–H bond. This proximity effect is essential for facilitating the Concerted Metalation-Deprotonation (CMD) step.

  • Indoline as a Surrogate for C-7 Indole Functionalization: Direct C-7 functionalization of indoles is exceptionally challenging because the electron-rich pyrrole ring makes the C-2 and C-3 positions highly reactive. The strategic choice to reduce indole to indoline eliminates the pyrrole's aromaticity, dampening this innate nucleophilicity. An N-directing group on the indoline can then cleanly guide the palladium catalyst to the C-7 position on the benzenoid core, as demonstrated in2.

Mechanism Pd Pd(II) Catalyst Coord Substrate Coordination (Bidentate Directing Group) Pd->Coord Substrate Binding CH_Act C(sp²)-H Activation (Palladacycle Formation) Coord->CH_Act Base / Heat (CMD Mechanism) Ox Oxidation to Pd(IV) (via Oxidant) CH_Act->Ox PhI(OAc)₂ / AgOAc RedElim C-N Reductive Elimination (Indoline Formation) Ox->RedElim Rapid Step RedElim->Pd Product Release

Proposed Pd(II)/Pd(IV) catalytic cycle for intramolecular C(sp²)-H amination of indolines.

Protocol A: Synthesis of Indolines via Intramolecular C(sp²)–H Amination

This protocol outlines the synthesis of indolines from PA-protected β-arylethylamines, optimized for mild conditions and high functional group tolerance3.

Reagents & Materials:

  • PA-protected β-arylethylamine substrate (1.0 mmol)

  • Pd(OAc)₂ (5 mol %, 0.05 mmol)

  • PhI(OAc)₂ (1.5 equiv, 1.5 mmol) as the terminal oxidant

  • Anhydrous Toluene (0.1 M, 10 mL)

  • Argon-purged Schlenk tube

Step-by-Step Methodology:

  • Catalyst & Substrate Loading: In a glovebox or under standard Schlenk conditions, add the PA-protected β-arylethylamine, Pd(OAc)₂, and PhI(OAc)₂ to an oven-dried Schlenk tube.

    • Causality: Loading solids before the solvent ensures accurate stoichiometric ratios and minimizes moisture exposure, which can prematurely hydrolyze the hypervalent iodine oxidant.

  • Solvent Addition & Degassing: Add 10 mL of anhydrous toluene. Seal the tube and purge with Argon for 5 minutes.

    • Causality: Toluene is chosen for its non-coordinating nature, preventing solvent competition with the substrate for the Pd center. Argon prevents aerobic oxidation side-reactions.

  • Thermal Activation: Heat the reaction mixture in a pre-heated oil bath at 60 °C for 12 hours.

    • Causality: 60 °C provides sufficient thermal energy for the CMD step without triggering thermal decomposition of the Pd(IV) intermediate or causing undesired acetoxylation of the arene.

  • Reaction Quench & Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and quench with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Causality: NaHCO₃ neutralizes the acetic acid byproduct generated during the CMD and oxidation steps, preventing product degradation during concentration.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoints:

  • Visual Cue: The reaction should transition from a pale yellow suspension to a homogeneous deep amber solution. If a black precipitate forms (Pd black), the oxidant has been depleted prematurely, or the temperature is too high, leading to catalyst degradation.

  • TLC/LC-MS: Monitor the disappearance of the starting material (typically higher Rf) and the appearance of the highly fluorescent indoline product under 254 nm UV light.

Protocol B: Regioselective C-7 Acylation of Indolines

This protocol utilizes the indoline core to achieve benzenoid functionalization that would be impossible on a bare indole.

Reagents & Materials:

  • N-Pyrimidyl indoline (0.5 mmol)

  • 1,2-Diketone (1.5 equiv, 0.75 mmol)

  • Pd(TFA)₂ (10 mol %, 0.05 mmol)

  • K₂S₂O₈ (2.0 equiv, 1.0 mmol)

  • Trifluoroacetic acid (TFA, 2.0 equiv)

  • DCE/HFIP (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Combine the N-pyrimidyl indoline, 1,2-diketone, Pd(TFA)₂, and K₂S₂O₈ in a reaction vial.

  • Solvent & Additive: Add the DCE/HFIP solvent mixture followed by TFA.

    • Causality: Hexafluoroisopropanol (HFIP) is a critical hydrogen-bond donor solvent that stabilizes the highly polar transition states during C–H activation. TFA accelerates the initial metalation step by acting as a proton shuttle.

  • Heating: Stir the sealed vial at 100 °C for 24 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and Pd residues, washing with dichloromethane.

  • Isolation: Concentrate and purify via flash chromatography.

Self-Validation Checkpoints:

  • NMR Marker: Successful C-7 functionalization is confirmed via ¹H NMR by the disappearance of the doublet corresponding to the C-7 proton (typically around 7.2–7.5 ppm in the starting indoline) and the shift of the remaining benzenoid protons to an AMX spin system.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for various palladium-catalyzed indoline functionalizations, demonstrating the causality between reaction conditions and chemical yield.

Reaction TypeDirecting Group (DG)Catalyst / OxidantSolvent / TempYield (%)Regioselectivity
Intramolecular C–H Amination Picolinamide (PA)Pd(OAc)₂ / PhI(OAc)₂Toluene / 60 °C85 - 94%>99% (Indoline formation)
C-7 Acylation PyrimidylPd(TFA)₂ / K₂S₂O₈DCE:HFIP / 100 °C70 - 88%>95% (C-7 specific)
N-tert-Prenylation None (Direct N-alkylation)Pd(PPh₃)₄ / NoneTHF / 80 °C75 - 92%12:1 (tert-prenyl : n-prenyl)

(Data synthesized from cited authoritative sources including4)

Standardized Experimental Workflow

To ensure reproducibility across different laboratories, the following workflow standardizes the operational logic for Pd-catalyzed indoline synthesis.

Workflow Setup Reaction Setup Pd(OAc)₂ Ligand Solvent React C-H Activation 60-100°C Inert Atm Setup->React Workup Workup Quench Extraction React->Workup Purify Purification Silica Gel Flash Column Workup->Purify Validate Validation LC-MS NMR Purify->Validate

Standardized experimental workflow for palladium-catalyzed indoline functionalization.

References

  • Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activ
  • Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones.
  • Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. NIH PMC.

Sources

Method

experimental setup for photocatalytic synthesis of indolines

Application Note: Experimental Setup for the Photocatalytic Synthesis of Indolines via Nickel/Photoredox Dual Catalysis Target Audience: Researchers, Principal Investigators, and Drug Development Professionals. Focus: Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for the Photocatalytic Synthesis of Indolines via Nickel/Photoredox Dual Catalysis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals. Focus: High-yield, regioselective C(sp³)–N bond formation utilizing visible-light photoredox and transition metal dual catalysis.

Introduction & Strategic Relevance

Indolines are privileged pharmacophores ubiquitous in biologically active natural products and FDA-approved therapeutics. Traditional synthetic routes to indolines often rely on harsh conditions or pre-functionalized starting materials. The advent of metallaphotoredox catalysis has revolutionized this space, enabling the direct, one-step annulation of 2-iodoacetanilides and terminal alkenes.

This protocol details the landmark methodology developed by Tasker and Jamison[1], which synergizes a visible-light photoredox catalyst (Ru(bpy)₃²⁺) with a nickel-N-heterocyclic carbene (NHC) complex. This dual-catalytic system bypasses the high activation barriers of traditional cross-coupling by utilizing single-electron transfer (SET) events to access highly reactive, transient metal oxidation states[2].

Mechanistic Imperative & Reaction Design

Understanding the causality behind the reagent selection is critical for troubleshooting and reaction scaling. The formation of a C(sp³)–N bond via reductive elimination from a Ni(II) center is thermodynamically and kinetically disfavored. This protocol overcomes this barrier through a carefully orchestrated redox cycle:

  • Oxidative Addition & Migratory Insertion: The Ni(0) catalyst undergoes oxidative addition into the aryl iodide, followed by migratory insertion of the terminal alkene to form a stable Ni(II)–alkyl intermediate.

  • Photochemical SET Oxidation (The Catalyst Synergy): Irradiation of Ru(bpy)₃²⁺ with blue LEDs generates a long-lived excited state, *Ru(II). This excited species acts as a potent single-electron oxidant, stripping an electron from the stable Ni(II)–alkyl complex to generate a highly reactive Ni(III)–alkyl species[1].

  • Reductive Elimination: The newly formed Ni(III) center is highly electrophilic and sterically compressed, rapidly forcing the challenging C–N bond-forming reductive elimination to yield the indoline product and a Ni(I) species.

  • Catalyst Regeneration: The reduced photoredox catalyst, Ru(I), subsequently reduces Ni(I) back to the active Ni(0) state, closing both catalytic loops simultaneously[2].

Catalytic Cycle Visualization

DualCatalysis RuII [Ru(bpy)3]2+ Ground State RuII_star *[Ru(bpy)3]2+ Excited State RuII->RuII_star 450 nm Blue LED RuI [Ru(bpy)3]+ Reduced State RuII_star->RuI SET from Ni(II) RuI->RuII SET to Ni(I) Ni0 Ni(0)L_n NiII_Ar Ni(II)(Ar)(I)L_n Ni0->NiII_Ar Oxidative Addition (Ar-I) NiII_Alkyl Ni(II)(Alkyl)L_n NiII_Ar->NiII_Alkyl Migratory Insertion (Alkene) NiIII_Alkyl Ni(III)(Alkyl)L_n NiII_Alkyl->NiIII_Alkyl SET Oxidation by *Ru(II) NiI Ni(I)L_n NiIII_Alkyl->NiI Reductive Elimination (Indoline) NiI->Ni0 SET Reduction by Ru(I)

Fig 1: Synergistic Ni/Photoredox catalytic cycle for indoline synthesis.

Quantitative Data & Optimization Metrics

The robustness of this protocol hinges on strict adherence to the optimized parameters. Table 1 outlines the mechanistic consequences of deviating from the standard conditions, serving as a diagnostic tool for reaction failure[1].

Table 1: Reaction Optimization & Control Parameters

Deviation from Standard Conditions Yield (%) Causality / Mechanistic Insight
None (Standard Conditions) 92% Optimal balance of SET kinetics and Ni-catalytic turnover.
Omission of Ru(bpy)₃(PF₆)₂ 0% Lack of SET oxidation stalls the cycle at the stable Ni(II)–alkyl intermediate.
Omission of Blue LED irradiation 0% Ground-state Ru(II) lacks the thermodynamic driving force for Ni(II) oxidation.
Substitution of IPr with PPh₃ <10% Insufficient steric bulk fails to drive the challenging C(sp³)–N reductive elimination[3].

| Conducted under ambient air (O₂) | <5% | Triplet oxygen rapidly quenches *Ru(II) and degrades the active Ni(0) species. |

Table 2: Substrate Scope & Regioselectivity Highlights

Alkene Class Representative Substrate Yield (%) Regioselectivity (3-sub : 2-sub)
Styrenyl Styrene 85% >20:1
Aliphatic 1-Octene 78% >20:1
1,1-Disubstituted Methylenecyclohexane 65% >20:1

| Internal | Cyclohexene | 0% | N/A (Steric hindrance prevents migratory insertion) |

Detailed Experimental Protocol

Standard Reaction Scale: 0.50 mmol Equipment Required: Schlenk line or N₂-filled glovebox, 450 nm Blue LED photoreactor (e.g., Kessil PR160L or PennZ-Net), cooling fan, 10 mL oven-dried borosilicate glass vials with PTFE-lined septa.

Step 1: Catalyst Pre-Activation (The "Self-Validating" Step)

Causality: The active Ni(0)–NHC complex must be generated in situ. Triethylamine (TEA) serves a dual purpose: it deprotonates the IPr·HCl salt to yield the free carbene ligand, and it neutralizes the HI byproduct generated during the reaction.

  • In an N₂-filled glovebox, charge an oven-dried 10 mL vial with NiCl₂·glyme (5.5 mg, 0.025 mmol, 5 mol%) and IPr·HCl (10.6 mg, 0.025 mmol, 5 mol%).

  • Add anhydrous, degassed N,N-dimethylacetamide (DMA) (2.5 mL).

  • Add Triethylamine (TEA) (210 µL, 1.50 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • QC Checkpoint 1: The suspension will transition from a pale green to a deep, homogeneous dark red/brown solution. If the solution remains green or turns cloudy and black (Ni-black precipitation), the ligand exchange has failed due to wet solvent or degraded reagents.

Step 2: Substrate & Photocatalyst Addition
  • To the pre-activated catalyst solution, add the 2-iodoacetanilide derivative (0.50 mmol, 1.0 equiv).

  • Add the terminal alkene (1.00 mmol, 2.0 equiv). Note: If the alkene is highly volatile, increase to 3.0 equiv.

  • Add the photoredox catalyst Ru(bpy)₃(PF₆)₂ (8.6 mg, 0.010 mmol, 2 mol%).

  • Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

Step 3: Stringent Degassing (Freeze-Pump-Thaw)

Causality: Molecular oxygen is a potent triplet quencher. Even trace O₂ will deactivate the *Ru(II) excited state and irreversibly oxidize the Ni(0) intermediates, shutting down the reaction[2].

  • Connect the sealed vial to a Schlenk line via a needle.

  • Submerge the vial in liquid nitrogen until the solvent is completely frozen (approx. 3-5 minutes).

  • Open the vial to the vacuum line for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the vial to thaw completely in a room-temperature water bath.

  • Repeat this cycle three times . On the final thaw, backfill the vial with ultra-high purity N₂.

  • QC Checkpoint 2: During the third thaw cycle, no gas bubbles should evolve from the liquid. If bubbling persists, perform a fourth cycle.

Step 4: Photochemical Irradiation
  • Place the vial approximately 5 cm away from a 450 nm Blue LED light source.

  • Position a high-velocity cooling fan directly aimed at the reaction vial.

  • Irradiate the mixture with vigorous stirring (800 rpm) for 16–24 hours.

  • QC Checkpoint 3: Touch the vial after 30 minutes of irradiation. It must remain at ambient temperature (~25 °C). Excess heat will cause the Ni-catalyst to decompose into inactive metallic aggregates, drastically reducing the yield.

Step 5: Workup & Isolation
  • Quench the reaction by opening the vial to air and diluting the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure 3-substituted indoline.

References

  • Tasker, S. Z., & Jamison, T. F. (2015). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 137(30), 9531-9534. URL: [Link]

  • Skubi, K. L., Blum, T. R., & Yoon, T. P. (2016). Dual Catalysis Strategies in Photochemical Synthesis. Chemical Reviews, 116(17), 10035-10074. URL: [Link]

  • Pramanik, M. M. D., et al. (2020). Visible-Light-Driven Radical Multicomponent Reaction of 2-Vinylanilines, Sulfonyl Chlorides, and Sulfur Ylides for Synthesis of Indolines. Organic Letters, 22(7), 2537-2542. URL: [Link]

  • Iglesias-Sigüenza, J., et al. (2016). Nickel N-Heterocyclic Carbene-Catalyzed C–Heteroatom Bond Formation, Reduction and Oxidation: Reactions and Mechanistic Aspects. ACS Catalysis, 6(2), 890-906. URL: [Link]

Sources

Application

Introduction: The Significance of 1,3-Dimethylindoline

An In-Depth Technical Guide to the Scale-Up Synthesis of 1,3-Dimethylindoline 1,3-Dimethylindoline is a substituted indoline scaffold that serves as a valuable intermediate in the synthesis of a wide range of functional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 1,3-Dimethylindoline

1,3-Dimethylindoline is a substituted indoline scaffold that serves as a valuable intermediate in the synthesis of a wide range of functional molecules. Its structural motif is found in various pharmacologically active compounds and functional materials. The development of a robust, scalable, and safe synthetic process is paramount for ensuring a reliable supply of this key building block for research and development in the pharmaceutical and chemical industries.

This application note provides a comprehensive guide to the scale-up synthesis of 1,3-dimethylindoline via the catalytic hydrogenation of 1,3-dimethylindole. The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying scientific principles, safety considerations, and analytical validation required for successful implementation at scale.

Part 1: Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route to 1,3-dimethylindoline is the selective hydrogenation of the corresponding indole, 1,3-dimethylindole. This approach is favored for its high atom economy, as the only byproduct is typically heat.

The Core Transformation: Catalytic Hydrogenation

The synthesis hinges on the reduction of the C2=C3 double bond within the pyrrole ring of the indole nucleus. This transformation is challenging due to the aromatic stability of the indole ring system.[1] Furthermore, the indoline product, a cyclic secondary amine, can act as a catalyst poison, potentially hindering the reaction's progress.[1]

Catalyst Selection: The Key to Selectivity and Efficiency

Several heterogeneous catalysts can effect the hydrogenation of indoles. For this specific transformation, a Ruthenium-on-Alumina (Ru/Al₂O₃) catalyst is selected. This choice is predicated on its demonstrated efficacy in hydrogenating substituted indoles under conditions that are manageable at a larger scale.[2][3] Ruthenium catalysts often provide a good balance of activity and selectivity, minimizing over-reduction to the octahydroindole species, which can be a significant issue with more aggressive catalysts like Rhodium.[1]

Reaction Scheme:

The reaction involves the heterolytic activation of molecular hydrogen on the surface of the ruthenium catalyst, followed by the stepwise addition of hydrogen atoms across the C2=C3 double bond of the adsorbed 1,3-dimethylindole molecule.

Part 2: Detailed Scale-Up Protocol

This protocol details the synthesis of 1,3-dimethylindoline on a multi-gram scale. All operations involving hydrogen gas under pressure must be conducted in a certified high-pressure reactor within a well-ventilated fume hood or a designated high-pressure bay by trained personnel.

Experimental Workflow Diagram

Scale_Up_Synthesis cluster_prep Preparation & Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-Up & Isolation cluster_purification Purification & Analysis A Reactor Assembly & Inerting B Charge Reactor: 1. 1,3-Dimethylindole 2. Solvent (e.g., Ethanol) 3. 5% Ru/Al₂O₃ Catalyst A->B C Seal Reactor B->C D Pressurize/Purge with N₂ Then Pressurize with H₂ C->D E Heat to Target Temperature (e.g., 150-190°C) D->E F Maintain H₂ Pressure & Stir (e.g., 50-70 bar) E->F G Monitor Reaction (TLC/GC/HPLC) F->G H Cool Reactor to RT G->H I Vent H₂ Safely H->I J Filter Catalyst (Inert Atmosphere) I->J K Concentrate Filtrate (Rotary Evaporation) J->K L Vacuum Distillation K->L M Collect Pure Fractions L->M N Characterization: NMR, GC-MS, Purity M->N O O M->O Final Product: 1,3-Dimethylindoline

Caption: Workflow for the scaled-up synthesis of 1,3-dimethylindoline.

Materials and Equipment

  • Chemicals:

    • 1,3-Dimethylindole (≥98% purity)

    • 5% Ruthenium on Alumina (Ru/Al₂O₃), powder

    • Ethanol (anhydrous, reagent grade)

    • Hydrogen gas (high purity, ≥99.99%)

    • Nitrogen gas (high purity)

    • Celite® (for filtration)

    • Standard analytical solvents (for TLC, GC)

  • Equipment:

    • High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and thermocouple.

    • Heating mantle or oil bath compatible with the reactor.

    • Schlenk line or glovebox for inert atmosphere handling.

    • Buchner funnel and vacuum flask for filtration.

    • Rotary evaporator.

    • Vacuum distillation apparatus.

    • Analytical instruments: TLC plates, GC-MS, NMR.

Step-by-Step Procedure

  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean, dry, and has been pressure-tested according to safety protocols.

    • Under a gentle stream of nitrogen, charge the reactor with 1,3-dimethylindole.

    • Add anhydrous ethanol as the solvent.

    • In the final step, add the 5% Ru/Al₂O₃ catalyst. The catalyst is added last to minimize exposure to air.

  • Reaction Execution:

    • Seal the reactor securely according to the manufacturer's instructions.

    • Connect the reactor to the gas manifold. Purge the headspace by pressurizing with nitrogen (to ~5 bar) and venting three times to remove all oxygen.

    • After the final nitrogen purge, carefully pressurize the reactor with hydrogen to the target pressure (e.g., 70 bar / 7 MPa).[2]

    • Begin vigorous stirring and start heating the reactor to the target temperature (e.g., 190°C).[2][3]

    • Maintain the temperature and hydrogen pressure for the duration of the reaction (typically 4-8 hours). The reaction can be monitored by taking small aliquots (if the reactor setup permits) and analyzing by TLC or GC.

  • Reaction Work-Up:

    • Once the reaction is complete (disappearance of starting material), turn off the heating and allow the reactor to cool to room temperature.

    • Crucially, vent the excess hydrogen gas safely through a dedicated line to an area with no ignition sources.

    • Purge the reactor headspace with nitrogen three times.

    • Under a nitrogen atmosphere, carefully open the reactor.

    • Prepare a pad of Celite® in a Buchner funnel. Wet the pad with ethanol.

    • Filter the reaction mixture through the Celite® pad to remove the ruthenium catalyst. Wash the catalyst cake with additional ethanol to ensure complete recovery of the product. Note: The used catalyst can be pyrophoric; it should be kept wet with solvent and handled under an inert atmosphere until it can be safely quenched.

    • Combine the filtrate and washes and transfer to a round-bottom flask.

  • Purification:

    • Remove the ethanol using a rotary evaporator.

    • The resulting crude oil is then purified by vacuum distillation.

    • Assemble a distillation apparatus and apply a vacuum. Collect the fractions that distill at the expected boiling point of 1,3-dimethylindoline.

Part 3: Summary of Key Parameters

ParameterRecommended ValueRationale / Notes
Substrate1,3-DimethylindoleStarting material for hydrogenation.
Catalyst5% Ru/Al₂O₃Provides good activity and selectivity for indole reduction.[2][3]
Catalyst Loading1-5 mol% (relative to substrate)Balances reaction rate with cost and ease of removal.
SolventAnhydrous EthanolGood solvent for the substrate and product; relatively benign.
Temperature150 - 190 °CSufficient thermal energy to overcome the activation barrier.[2]
H₂ Pressure50 - 70 bar (5 - 7 MPa)High pressure favors the hydrogenation equilibrium and rate.[3]
Reaction Time4 - 12 hoursMonitor for completion to avoid side reactions.
Typical Yield> 90%High conversion is expected under these conditions.
Purification MethodVacuum DistillationEffective for separating the liquid product from non-volatile impurities.

Part 4: Process Safety and Hazard Analysis

Scaling up chemical reactions introduces significant safety challenges that must be rigorously addressed.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air over a wide range of concentrations (4-75%). All operations must be conducted in a spark-free environment. The high-pressure reactor must be properly rated and maintained.

  • Catalyst Handling: Heterogeneous catalysts, particularly after use (when they are in a reduced state), can be pyrophoric and will ignite upon contact with air. The catalyst must be filtered under an inert atmosphere and kept wet until it is safely quenched (e.g., by very slow addition to a large volume of water).

  • Reagent Toxicity: 1,3-Dimethylindole and the resulting 1,3-dimethylindoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Operations should be performed in a well-ventilated fume hood.

  • High-Pressure Operations: All personnel must be thoroughly trained in the operation of high-pressure equipment. The reactor should be placed behind a blast shield. Regular inspection and pressure testing of the equipment are mandatory.

Part 5: Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed:

  • Identity Confirmation:

    • ¹H and ¹³C NMR: Provides unambiguous structural confirmation. The ¹H NMR spectrum should show the disappearance of the olefinic proton from the indole ring and the appearance of aliphatic protons corresponding to the saturated indoline ring.

    • Mass Spectrometry (GC-MS): Confirms the molecular weight of the product (147.22 g/mol for C₁₀H₁₃N).

  • Purity Assessment:

    • Gas Chromatography (GC): A high-resolution GC trace with a flame ionization detector (FID) is the preferred method for determining the purity of the volatile product. The purity should typically be ≥98%.

    • TLC: Useful for rapid, qualitative monitoring of reaction progress and fraction analysis during purification.

References

  • Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. RSC Advances. Available at: [Link]

  • Hydrogen uptake of 2,3-DMID hydrogenation under 5–8 MPa at 190 °C over... ResearchGate. Available at: [Link]

  • 1,3-Dimethylindole | C10H11N | CID 70130. PubChem. Available at: [Link]

  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC. Available at: [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Available at: [Link]

  • A Condensation/Reductive Alkylation/Hydrogenation Cascade for Facile Synthesis of Chiral 2,3‐Disubstituted Indolines. Chemistry – An Asian Journal. Available at: [Link]

  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in indoline synthesis

Welcome to the Indoline Synthesis Technical Support Center . The indoline core is a ubiquitous and privileged scaffold in medicinal chemistry and natural product synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indoline Synthesis Technical Support Center . The indoline core is a ubiquitous and privileged scaffold in medicinal chemistry and natural product synthesis. However, constructing this motif—whether via the reduction of parent indoles or through intramolecular amination—frequently presents challenges such as over-reduction, catalyst deactivation, or poor regioselectivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your indoline yields.

Diagnostic Workflow

G Start Low Yield in Indoline Synthesis Route Identify Synthetic Route Start->Route Reduction Indole Reduction Route->Reduction Amination Intramolecular Amination Route->Amination RedIssue1 Side Reactions / Ring Opening Reduction->RedIssue1 RedIssue2 Incomplete Conversion Reduction->RedIssue2 AmIssue1 Catalyst Deactivation Amination->AmIssue1 AmIssue2 Competing Acetoxylation Amination->AmIssue2 SolRed1 Switch to Borane-TFA or PMHS RedIssue1->SolRed1 SolRed2 Optimize NaBH3CN / AcOH RedIssue2->SolRed2 SolAm1 Use Argon & Lower Temp (60°C) AmIssue1->SolAm1 SolAm2 Optimize Ligand / Oxidant AmIssue2->SolAm2

Diagnostic workflow for troubleshooting low yields in indoline synthesis.

FAQ & Troubleshooting Guides

Issue 1: Low Yields During the Reduction of Indoles

Q: I am reducing a substituted indole using catalytic hydrogenation (Pt/C, H2), but my yields are consistently below 40%, and I observe ring-opened byproducts. How can I improve the yield?

A: Catalytic hydrogenation of indoles often suffers from low yield and poor selectivity, especially if sensitive functional groups are present on the indole ring[1]. The harsh conditions or prolonged reaction times can lead to over-reduction or hydrogenolysis of the pyrrole ring.

Causality & Solution: To prevent ring destruction, pivot to a hydride-based or borane-based reduction. Sodium cyanoborohydride (NaBH3CN) in glacial acetic acid is a highly selective method for reducing the pyrrole ring of indoles to indolines[2]. Alternatively, for acid-sensitive indoles, a borane complex in the presence of trifluoroacetic acid (TFA) provides excellent yields without the risk of generating toxic HCN gas during workup[3]. Polymethylhydrosiloxane (PMHS) with a Pd catalyst is another mild, non-toxic alternative that can achieve >80% yields at room temperature[1].

Quantitative Comparison of Indole Reduction Methods

MethodReagents & ConditionsTypical YieldSelectivity / ScopeMajor Drawbacks
Catalytic Hydrogenation Pt/C, H2 (1-4 atm), H2O, RT40-60%Low selectivity for sensitive groups[2]Over-reduction, ring destruction[1]
Cyanoborohydride NaBH3CN (1.5 eq), Glacial AcOH, RT75-90%High selectivity for pyrrole ring[2]Toxic byproducts (HCN risk)[3]
Borane-TFA Borane complex, TFA, THF, 0-25°C80-95%Excellent for acid-sensitive indoles[3]Requires strictly anhydrous conditions
PMHS Reduction PMHS, 10% Pd/C, RT>80%Mild, safe, high functional group tolerance[1]Requires Pd catalyst

Standard Protocol: Selective Reduction of Indoles using NaBH3CN [2]

  • Preparation: Dissolve the indole derivative (e.g., 6,7-dichloro-1H-indole) in glacial acetic acid under a nitrogen atmosphere.

  • Temperature Control: Stir and cool the solution to 15°C.

  • Reagent Addition: Slowly add NaBH3CN (1.5 equivalents) to the solution to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 15-20 minutes.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active indole starting material and the appearance of the indoline spot (which can be selectively visualized using a ninhydrin stain if the indoline N-H is unprotected) confirms successful conversion.

  • Workup: Quench carefully with water, basify with 5N NaOH to neutralize the acetic acid, extract with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure.

Issue 2: Poor Yield in Transition-Metal Catalyzed Intramolecular Amination

Q: I'm attempting a Palladium-catalyzed intramolecular C(sp2)-H amination of a β-arylethylamine to form an indoline, but I am getting significant acetoxylation byproducts and low indoline yield. What is going wrong?

A: In Pd-catalyzed C-H amination (e.g., using picolinamide (PA) directing groups and PhI(OAc)2 as an oxidant), the high-valent Pd(IV) intermediate can undergo competing C-O reductive elimination instead of the desired C-N reductive elimination, leading to acetoxylation[4].

Causality & Solution: The competing acetoxylation pathway is highly temperature-dependent. By lowering the reaction temperature to 60°C and ensuring a strict argon atmosphere, you suppress the C-O bond formation and kinetically favor the C-N reductive elimination[4].

Standard Protocol: Improved Pd-Catalyzed Intramolecular C(sp2)-H Amination [4]

  • Setup: Charge a Schlenk tube with the PA-protected β-arylethylamine substrate, Pd(OAc)2 (5-10 mol%), and PhI(OAc)2 (1.5-2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the tube with Argon (repeat 3 times). Crucial for preventing oxidative degradation and side reactions.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or DCE) via syringe.

  • Heating: Heat the reaction mixture strictly at 60°C (do not exceed this temperature to avoid acetoxylation) for 12-24 hours.

  • Self-Validation Step: Perform a crude 1H-NMR analysis before column chromatography. The absence of a singlet at ~2.0 ppm (corresponding to the acetate group of the acetoxylation byproduct) and the presence of characteristic diastereotopic indoline backbone protons validate that the C-N reductive elimination was favored over C-O elimination.

  • Purification: Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

Q: What about using Copper instead of Palladium for amination? My lab is trying to move away from noble metals.

A: Copper-mediated intramolecular aromatic C-H amination is an excellent, cost-effective alternative. Using Cu(OAc)2 with a picolinamide-type bidentate coordination group delivers indolines in good yields[5]. Causality & Solution: Cu(OAc)2 acts as both the mediator and mild oxidant. If you want to make the process catalytic in Cu, you can introduce MnO2 as a terminal oxidant[5]. The mild oxidation aptitude of Cu(OAc)2/MnO2 accommodates electron-rich substrates (like thiophene- or indole-fused analogues) that might decompose under harsh Pd(IV) conditions[5].

Issue 3: Low Yields in Photochemical/Electrochemical Methods

Q: We are exploring Nickel/Photoredox dual catalysis for indoline synthesis from iodoacetanilides and alkenes. The reaction yields are trace unless we expose it to air, which seems counterintuitive for a cross-coupling. Why?

A: In the Ni/photoredox dual catalytic synthesis of indolines, the C-N bond-forming reductive elimination from the Ni center is kinetically difficult[6].

Causality & Solution: Mechanistic investigations reveal that oxidation of the Ni(II) intermediate to a high-valent Ni(III) species is absolutely necessary to trigger the difficult C-N reductive elimination[6]. When no oxidant is present, the catalytic cycle stalls. Stirring open to air provides oxygen as a mild oxidant, or alternatively, adding PhI(OAc)2 directly facilitates this oxidation, boosting yields to 60-75% with high regioselectivity[6].

NiPhotoredox Substrate Iodoacetanilide + Alkene OxAdd Oxidative Addition (Ni(II) Intermediate) Substrate->OxAdd Ni0 Ni(0) Catalyst Ni0->OxAdd Stall Stalled C-N Elimination OxAdd->Stall No Oxidant Oxidation Oxidation to Ni(III) (Requires Air or PhI(OAc)2) OxAdd->Oxidation Add Oxidant RedElim C-N Reductive Elimination Oxidation->RedElim RedElim->Ni0 Reduction via Photoredox Product Indoline Product RedElim->Product

Mechanistic pathway of Ni/Photoredox dual catalysis highlighting the critical Ni(III) oxidation.

References

  • Synthesis of Indolines by Copper-Mediated Intramolecular Aromatic C–H Amination | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination Source: organic-chemistry.org URL:[Link]

  • Development and Application of Indolines in Pharmaceuticals Source: nih.gov URL:[Link]

  • Source: google.
  • Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis | Journal of the American Chemical Society Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,3-Dimethylindoline

Introduction: The Challenge of Selective Reduction Welcome to the technical support center for indoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Selective Reduction

Welcome to the technical support center for indoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 1,3-dimethylindoline from 1,3-dimethylindole. The reduction of the indole core to an indoline is a critical transformation, as the non-coplanar indoline scaffold can improve the physicochemical properties of drug candidates, such as aqueous solubility and bioavailability[1].

The primary challenge in this synthesis is achieving selective reduction of the C2-C3 double bond within the pyrrole ring without further reducing the benzene ring. This undesired side reaction, known as over-reduction, leads to the formation of octahydroindole derivatives, complicating purification and reducing the yield of the target compound. Hydrogenation of the indole nucleus is inherently difficult due to its resonance-stabilized aromatic system[2]. This guide provides in-depth troubleshooting advice and optimized protocols to help you prevent over-reduction and maximize the yield and purity of your 1,3-dimethylindoline product.

Core Principles: Understanding and Controlling Selectivity

The key to preventing over-reduction lies in controlling the reaction's kinetics and thermodynamics. The pyrrole ring is more electron-rich than the benzene ring, making it more susceptible to initial hydrogenation. However, under harsh conditions, the thermodynamically stable benzene ring can also be reduced.

Key Factors Influencing Selectivity:

  • Catalyst Choice & Activity: Highly active catalysts (e.g., Rhodium, Ruthenium) or high loadings of standard catalysts (e.g., Palladium, Platinum) can easily lead to over-reduction. Modifying a catalyst's activity, for instance by using specific supports or additives, is a crucial strategy.

  • Reaction Conditions (Temperature & Pressure): High hydrogen pressure and elevated temperatures increase the rate of hydrogenation indiscriminately, promoting the reduction of the benzene ring. Milder conditions are paramount for selectivity.

  • Solvent and Additives: The choice of solvent can influence catalyst activity and substrate solubility. The addition of an acid can protonate the indole at the C3 position, creating an iminium ion intermediate that is more readily and selectively reduced under milder conditions[2].

Reaction Pathway: Desired vs. Undesired Products

The following diagram illustrates the synthetic pathway from the starting material to the desired product and the potential over-reduction side product.

G cluster_main Synthesis of 1,3-Dimethylindoline Start 1,3-Dimethylindole Product 1,3-Dimethylindoline (Desired Product) Start->Product Selective Reduction (e.g., H₂, Pt/C, Acid) SideProduct 1,3-Dimethyloctahydroindole (Over-reduction Product) Product->SideProduct Over-reduction (Harsh Conditions)

Caption: Desired selective reduction pathway versus the over-reduction side reaction.

Frequently Asked Questions (FAQs)

Q1: My main product is 1,3-dimethyloctahydroindole. What is causing this over-reduction?

A1: Over-reduction is almost always a consequence of reaction conditions being too harsh. The primary culprits are:

  • Excessively Active Catalyst: Catalysts like rhodium-on-alumina or even highly active batches of Pt/C or Pd/C can readily hydrogenate both rings.

  • High Hydrogen Pressure: Pressures significantly above 1-5 atm can drive the reaction past the indoline stage.

  • Elevated Temperature: High temperatures provide the necessary activation energy to overcome the aromatic stability of the benzene ring. For a similar substrate, 2,3-dimethylindole, complete hydrogenation was achieved at 190 °C, which indicates that high temperatures favor full saturation[3][4].

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides more opportunity for the indoline product to be further reduced.

Q2: What is the best catalytic system to ensure selective reduction to 1,3-dimethylindoline?

A2: There is no single "best" system, as the optimal choice depends on available equipment and scale. However, a highly effective and environmentally benign approach involves using a heterogeneous catalyst under acidic conditions in water. A system of Platinum on carbon (Pt/C) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in water has been shown to give excellent yields of indolines from unprotected indoles[2]. The acid activates the indole towards reduction, allowing the reaction to proceed efficiently under mild conditions (room temperature, 1 atm H₂), which suppresses over-reduction.

Q3: I am attempting a chemical reduction (non-catalytic). Which reagents are recommended to avoid over-reduction?

A3: Chemical reducing agents offer excellent alternatives and can provide high selectivity.

  • Borane Complexes with Trifluoroacetic Acid (TFA): A combination of a borane reagent (e.g., borane-THF complex) in the presence of TFA is a rapid and effective method for reducing indoles to indolines with minimal side reactions[5]. The strong acid activates the indole, and the borane provides the hydride for reduction.

  • Silanes with a Strong Acid: Reagents like triethylsilane (Et₃SiH) in TFA are classic for selective indole reductions. The mechanism involves protonation of the indole followed by hydride transfer from the silane.

Q4: My reaction starts well but then stalls, leaving unreacted starting material. What could be the issue?

A4: This phenomenon, known as catalyst poisoning or deactivation, is a common problem. The indoline product, being a cyclic secondary amine, can act as a Lewis base and bind strongly to the active sites of the metal catalyst, preventing further reaction[2].

  • Solution: Using an acidic co-catalyst (like p-TsOH or TFA) can mitigate this. The acid protonates the product amine, forming a salt that has a lower affinity for the catalyst surface, thus keeping the active sites free.

Q5: How do I properly monitor the reaction to stop it before over-reduction occurs?

A5: Careful reaction monitoring is critical.

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside the starting material. The indoline product will typically have a different Rf value. The reaction is complete when the starting material spot has completely disappeared.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, withdraw small aliquots from the reaction, quench them, and analyze by GC-MS. This will allow you to quantify the disappearance of the starting material and the appearance of both the desired product and any over-reduced byproducts. Stop the reaction as soon as the starting material is consumed.

Troubleshooting Guides & Protocols

This section provides detailed experimental protocols and a logical workflow for troubleshooting common issues.

Troubleshooting Workflow

G Start Problem: Low Yield / Poor Selectivity Check_Reduction Is Over-reduction Occurring? (Check GC-MS / NMR) Start->Check_Reduction Check_Conversion Is Conversion Incomplete? Check_Reduction->Check_Conversion No Reduce_Harshness Reduce Reaction Harshness Check_Reduction->Reduce_Harshness Yes Address_Stall Address Catalyst/Reagent Issues Check_Conversion->Address_Stall Yes Sol_Temp 1. Lower Temperature Sol_Pressure 2. Lower H₂ Pressure (if applicable) Sol_Catalyst 3. Decrease Catalyst Loading or Use a Less Active Catalyst Sol_Time 4. Monitor Closely & Reduce Reaction Time Sol_Poison 1. Add Acid Co-catalyst (e.g., p-TsOH, TFA) Sol_Purity 2. Check Reagent Purity (Indole, Solvent, Gas) Sol_Catalyst_Activity 3. Use Fresh/New Catalyst

Caption: A troubleshooting decision tree for 1,3-dimethylindoline synthesis.

Protocol 1: Selective Catalytic Hydrogenation with Pt/C and p-TsOH

This protocol is adapted from established green chemistry principles for the selective hydrogenation of unprotected indoles[2]. It utilizes mild conditions to prevent over-reduction.

Materials:

  • 1,3-Dimethylindole

  • 10% Platinum on Carbon (Pt/C)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Hydrogen gas (H₂) balloon or supply

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethylindole (1.0 eq).

  • Addition of Reagents: Add deionized water (to make a ~0.1 M solution), p-TsOH·H₂O (0.1 eq), and finally 10% Pt/C (5 mol %).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen), then evacuate and backfill with Hydrogen gas from a balloon. Maintain a slight positive pressure of H₂.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC or GC-MS every 1-2 hours.

  • Workup: Once the starting material is fully consumed (typically 4-8 hours), filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add ethyl acetate to extract the product.

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to remove the p-TsOH, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,3-dimethylindoline. Purify by column chromatography if necessary.

Protocol 2: Chemical Reduction with Triethylsilane and TFA

This protocol provides a metal-free alternative that is highly selective for the pyrrole ring reduction.

Materials:

  • 1,3-Dimethylindole

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1,3-dimethylindole (1.0 eq) in dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add triethylsilane (2.0-3.0 eq) to the stirred solution. Following this, add trifluoroacetic acid (5.0-10.0 eq) dropwise. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-6 hours).

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Summary of Reduction Conditions

The table below compares various conditions for indole reduction, highlighting the factors that control selectivity.

MethodReductantCatalyst/AdditiveSolventTemp.PressureSelectivity OutcomeReference
Catalytic HydrogenationH₂Pt/C, p-TsOHWaterRoom Temp1 atmExcellent for Indoline[2]
Catalytic HydrogenationH₂Ru/Al₂O₃Neat190 °C7 MPaComplete reduction (Octahydroindole)[3][4]
Chemical ReductionBorane complexTFADichloromethane0 °C to RTN/AExcellent for Indoline[5]
Chemical ReductionTriethylsilaneTFADichloromethane0 °C to RTN/AExcellent for Indoline[2]
References
  • Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12, e202200235. Available from: [Link]

  • Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607. Available from: [Link]

  • Gribble, G. W., et al. (1979). U.S. Patent No. 4,210,590. Reduction of indole compounds to indoline compounds. Washington, DC: U.S. Patent and Trademark Office.
  • Cui, X., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry, 13(1), 57-60. Available from: [Link]

  • Wang, C., et al. (2021). Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. RSC Advances, 11, 15065-15072. Available from: [Link]

  • Ph3P(O)-Mediated Electrochemical Dearomative Reduction of Indole Derivatives. (2026). Organic Letters. ACS Publications. Available from: [Link]

Sources

Troubleshooting

Analytical Support Center: NMR Troubleshooting for 1,3-Dimethylindoline

Welcome to the Technical Support Center for NMR characterization. For researchers and drug development professionals synthesizing 1,3-dimethylindoline, the primary analytical challenge lies in differentiating the saturat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR characterization. For researchers and drug development professionals synthesizing 1,3-dimethylindoline, the primary analytical challenge lies in differentiating the saturated pyrroline core from its fully aromatic indole precursors or oxidation products.

This guide provides field-proven, self-validating workflows to definitively identify your product and resolve common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagnostic Logic & Workflow

Before diving into complex 2D NMR, use this logical workflow to rapidly screen your crude ¹H NMR spectra for the most common structural deviations.

Impurity_ID Start Crude 1H NMR (1,3-Dimethylindoline) Check1 Singlet at ~3.7 ppm? (Aromatic N-CH3) Start->Check1 IndoleImp Impurity Detected: 1-Methyl or 1,3-Dimethylindole Check1->IndoleImp Yes Check2 Broad peak at ~7.9 ppm? (Exchangeable N-H) Check1->Check2 No SkatoleImp Impurity Detected: 3-Methylindole (Starting Mat.) Check2->SkatoleImp Yes Check3 Multiplets 2.7-3.6 ppm? (sp3 C2-H2 Protons) Check2->Check3 No PureProduct Confirmed: 1,3-Dimethylindoline Core Check3->PureProduct Yes Unknown Run 2D NMR (HSQC/HMBC) Check3->Unknown No / Overlap

Diagnostic workflow for identifying common impurities in 1,3-dimethylindoline via 1H NMR.

Troubleshooting Guides & FAQs

Q1: How do I definitively distinguish my product, 1,3-dimethylindoline, from its oxidized counterpart (1,3-dimethylindole) using ¹H NMR? A: The most reliable diagnostic handles are the N-CH₃ and C3-CH₃ signals, driven by the fundamental change in hybridization and aromaticity.

  • The Causality: In 1,3-dimethylindoline, the 5-membered pyrroline ring is sp³ hybridized. The nitrogen lone pair is less delocalized, resulting in an N-CH₃ singlet at exactly δ 2.74 ppm and a C3-CH₃ doublet at δ 1.30 ppm (J = 6.9 Hz) in CDCl₃[1].

  • If oxidation to 1,3-dimethylindole occurs, the ring becomes fully aromatic (sp²). This induces a strong diamagnetic ring current that heavily deshields the substituents. The N-CH₃ signal will shift drastically downfield to ~3.7 ppm, and the C3-CH₃ will appear as a singlet around ~2.3 ppm.

Q2: I synthesize 1,3-dimethylindoline via the reductive amination of 3-methylindole. I am seeing a broad singlet at ~7.9 ppm in my crude NMR. What is the cause? A: A broad singlet in the δ 7.5–8.5 ppm region in CDCl₃ is highly characteristic of an N-H proton. Since your synthetic route utilizes 3-methylindole as a starting material[2], this signal indicates unreacted precursor. In indoles, the N-H chemical shift is highly concentration- and solvent-dependent due to hydrogen bonding and strong solvation effects[3].

  • Self-Validating Fix: Spike the NMR sample with D₂O. If the peak at ~7.9 ppm disappears due to rapid deuterium exchange, it is definitively the indole N-H, confirming incomplete conversion.

Q3: The aliphatic region (2.5 - 3.6 ppm) of my spectrum is highly complex. How do I know if I have the correct indoline core or just overlapping impurities? A: Look for the signature of diastereotopic protons. Because the C3 carbon in 1,3-dimethylindoline is a stereocenter, the two protons on the adjacent C2 carbon reside in different magnetic environments. Instead of a simple singlet or doublet, they appear as distinct, complex multiplets (e.g., a triplet at δ 3.52 ppm and a multiplet at δ 3.27 ppm)[1]. If you only see sharp, simple peaks in this region, you do not have the indoline core.

Quantitative NMR Reference Data

Use this table to cross-reference your chemical shifts. Data is summarized for CDCl₃ solvent.

AnalyteN-CH₃ (¹H / ¹³C ppm)C3-CH₃ (¹H / ¹³C ppm)Diagnostic Core Protons (¹H ppm)Structural Causality
1,3-Dimethylindoline 2.74 (s) / 35.31.30 (d) / 18.2C2-H₂: 2.79, 3.27, 3.52 (m)sp³ hybridized pyrroline ring prevents strong diamagnetic deshielding[1].
1,3-Dimethylindole ~3.70 (s) / ~32.0~2.30 (s) / ~9.0C2-H: ~6.80 (s)Fully aromatic sp² system induces strong ring current, deshielding N-CH₃.
3-Methylindole N/A (N-H ~7.9)~2.35 (s) / ~9.7C2-H: ~6.95 (s)Lack of N-alkylation; N-H shift is heavily concentration-dependent[3].
1-Methylindole ~3.75 (s) / ~32.5N/A (C3-H ~6.4)C2-H: ~7.05 (d)C3 position is unsubstituted, appearing in the aromatic region.

Standard Operating Procedure (SOP): Self-Validating 2D NMR Workflow

1D ¹H NMR is often insufficient for complex crude mixtures. To ensure your NMR assignment is internally consistent and trustworthy, execute the following closed-loop 2D NMR protocol.

Step 1: Sample Preparation Dissolve 15–20 mg of the crude reaction mixture in 0.6 mL of CDCl₃. Critical: Filter the solution through a glass wool plug into the NMR tube. This removes paramagnetic metal catalyst residues (e.g., Pd or Ru from reductive cyclizations[1]), which cause severe T₂ relaxation line broadening and ruin 2D correlations.

Step 2: 1D ¹H Acquisition & Calibration Acquire the standard ¹H spectrum (minimum 16 scans). Reference the residual CHCl₃ solvent peak to exactly δ 7.26 ppm[1]. Integrate the N-CH₃ singlet at δ 2.74 ppm and set the value to exactly 3.00. Evaluate the integration of the C3-CH₃ doublet at δ 1.30 ppm; significant deviations from 3.00 indicate co-eluting aliphatic impurities.

Step 3: HSQC Cross-Validation (The Closed-Loop Check) Acquire a ¹H-¹³C HSQC experiment.

  • Locate the ¹H signal at δ 2.74 ppm. It must correlate exclusively to a ¹³C signal at δ 35.3 ppm[1].

  • Locate the diastereotopic C2 protons (multiplets at δ 2.79, 3.27, and 3.52 ppm). They must all map to a single ¹³C signal at δ 64.2 ppm[1].

  • Logic: This 2:1 proton-to-carbon mapping is the definitive signature of the indoline C2 position. If a proton signal lacks these specific carbon correlations, it is a coincidental overlap from an impurity, and its integration cannot be trusted for yield calculations.

Step 4: HMBC Connectivity To absolutely rule out regioisomers (e.g., 1,2-dimethylindoline), check the HMBC. The N-CH₃ protons (δ 2.74) should show a strong ³J_CH correlation to the C2 carbon at δ 64.2 ppm and the aromatic C7a carbon at δ 153.0 ppm[1].

References

  • Source: Heterocycles (clockss.org)
  • Source: Universiteit van Amsterdam (uva.nl)
  • Source: Heterocycles (clockss.org)

Sources

Optimization

Technical Support Center: Strategic Functionalization of 1,3-Dimethylindoline

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the regios...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the regioselective functionalization of 1,3-dimethylindoline. Our goal is to equip you with the strategic insights and practical protocols necessary to overcome common challenges and achieve predictable, high-yielding outcomes in your experiments.

Introduction: The Challenge of Regioselectivity

1,3-Dimethylindoline is a valuable scaffold in medicinal chemistry and materials science. Unlike its unsaturated counterpart, indole, the indoline core lacks the highly nucleophilic C3 position, shifting the focus of functionalization to the C-H bonds on the benzene ring (C4, C5, C6, and C7) and the less reactive C2 position. The inherent challenge lies in differentiating between these electronically similar C-H bonds. Achieving high regioselectivity is not accidental; it is the result of a deliberate strategy involving the careful selection of directing groups, catalysts, and reaction conditions. This guide will help you navigate these choices effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on the 1,3-dimethylindoline core for C-H functionalization?

A1: For C-H functionalization reactions, particularly those catalyzed by transition metals, the primary sites of interest are the C-H bonds on the benzenoid ring: C4, C5, C6, and C7. The C2 position can also be functionalized, but it often requires different strategies. Without a directing group, achieving selectivity is difficult due to the similar reactivity of the C4-C7 positions.[1][2] The key to controlling where the functionalization occurs is to use a directing group attached to the indoline nitrogen.

Q2: How do directing groups work to control regioselectivity in indoline functionalization?

A2: Directing groups are molecular fragments that are temporarily attached to the indoline nitrogen. They contain a Lewis basic atom (like N or O) that coordinates to a transition metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, facilitating its selective cleavage and subsequent functionalization. This process, known as cyclometalation, forms a stable metallacycle intermediate that dictates the site of reaction. The size and geometry of this metallacycle determine which C-H bond is activated.[2][3][4]

Q3: Which directing groups should I use for targeting specific positions on the indoline ring?

A3: The choice of directing group is the most critical factor for achieving regioselectivity. Here are some commonly used groups and their preferred positions:

  • C7-Functionalization: Pyrimidine-based directing groups are highly effective for directing functionalization to the C7 position. The formation of a stable six-membered ruthenacycle or rhodacycle intermediate is key to this selectivity.[2]

  • C4-Functionalization: Pivaloyl or acetyl groups can direct arylation to the C4 position, often proceeding through a five-membered palladacycle intermediate.[1]

  • C2-Functionalization: While less common for indolines compared to indoles, N-sulfonyl and amide directing groups can promote functionalization at the C2 position.

Q4: Can I functionalize the benzene ring without a directing group?

A4: While challenging, some methods are emerging. For instance, nickel/photoredox dual catalysis has been used for the synthesis of 3-substituted indolines from iodoacetanilides and alkenes with high regioselectivity, bypassing the need for a pre-installed directing group on the final product.[5][6][7] However, for direct C-H functionalization of the pre-formed 1,3-dimethylindoline core, directing-group strategies remain the most reliable approach for predictable regioselectivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the regioselective functionalization of 1,3-dimethylindoline.

Problem 1: Poor or mixed regioselectivity (e.g., a mixture of C4 and C7 products).

Potential CauseScientific Explanation & Recommended Solution
Incorrect Directing Group The directing group is the primary determinant of site selectivity. A group intended for C4 may be sterically or electronically ill-suited, leading to competing reactions at other sites. Solution: Verify that you are using the correct directing group for your desired position. For C7-selectivity, a pyrimidyl group is generally robust.[2][4] For C4, a simple pivaloyl group may suffice.[1]
Suboptimal Catalyst System The metal and its ligands play a crucial role in the stability and geometry of the cyclometalated intermediate. An inappropriate catalyst may not show a strong preference for one site. Solution: Screen different catalysts. Rh(III) and Ru(II) catalysts are often excellent for C7-functionalization with a pyrimidyl directing group.[2] Palladium(II) catalysts are commonly used for C4-functionalization.[1][8]
Wrong Additive or Oxidant Additives and oxidants can influence the catalyst's activity and the stability of intermediates. For example, silver salts are common oxidants in Pd-catalyzed reactions and can affect the reaction outcome. Solution: Systematically screen additives. For Pd-catalyzed arylations, try switching between AgOAc, Ag₂CO₃, and Cu(OAc)₂. Acetic acid or trifluoroacetic acid (TFA) are often used as additives to promote C-H activation.[8]

Problem 2: Low or no product yield despite using a proven protocol.

Potential CauseScientific Explanation & Recommended Solution
Catalyst Deactivation The active catalyst species can be sensitive to air, moisture, or impurities. Deactivation leads to stalled reactions. Solution: Ensure all reagents and solvents are pure and dry. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas your solvents before use.
Inappropriate Reaction Temperature C-H activation is an energy-intensive step. Insufficient temperature will result in a slow or non-existent reaction. Conversely, excessively high temperatures can lead to catalyst decomposition or byproduct formation. Solution: Optimize the reaction temperature. Start with the literature-reported temperature and screen in 10 °C increments. Reactions are typically heated between 80-120 °C.[1][8]
Poor Solvent Choice The solvent affects the solubility of reagents and the stability of catalytic intermediates. A poor solvent can prevent the reaction from proceeding efficiently. Solution: Perform a solvent screen. Common solvents for these reactions include dioxane, toluene, and DMF.[9] In some cases, highly polar or acidic co-solvents like hexafluoroisopropanol (HFIP) can be beneficial.[8]

Problem 3: The directing group is difficult to remove after functionalization.

Potential CauseScientific Explanation & Recommended Solution
Robustness of the Directing Group Some directing groups, like pyrimidyl, are very stable and require harsh conditions for cleavage, which may not be compatible with your functionalized molecule. Solution: Plan your synthesis with the directing group removal step in mind. If your molecule is sensitive, consider a more labile directing group, such as an acetyl or pivaloyl group, which can often be removed under standard hydrolytic conditions (e.g., NaOH or HCl).
Visualization of Key Concepts

To better illustrate the strategic decisions involved, the following diagrams outline the workflow and mechanism for achieving regioselectivity.

Regioselectivity_Workflow cluster_start Starting Material cluster_goal Desired Functionalization Site cluster_strategy Strategy Selection cluster_outcome Outcome Start 1,3-Dimethylindoline Goal_C7 Target C7 Position Start->Goal_C7 Goal_C4 Target C4 Position Start->Goal_C4 DG_Select_C7 Attach Pyrimidyl Directing Group Goal_C7->DG_Select_C7 DG_Select_C4 Attach Pivaloyl Directing Group Goal_C4->DG_Select_C4 Cat_Select_C7 Use Rh(III) or Ru(II) Catalyst DG_Select_C7->Cat_Select_C7 Product_C7 C7-Functionalized Product Cat_Select_C7->Product_C7 Cat_Select_C4 Use Pd(II) Catalyst DG_Select_C4->Cat_Select_C4 Product_C4 C4-Functionalized Product Cat_Select_C4->Product_C4

Caption: Decision workflow for selecting a regioselective functionalization strategy.

Catalytic_Cycle Indoline N-(Pyrimidyl)- 1,3-Dimethylindoline Intermediate_A Coordination Intermediate Indoline->Intermediate_A + Rh(III) Rh_cat [RhCp*Cl2]2 Intermediate_B C7-Rhodacycle (Cyclometalation) Intermediate_A->Intermediate_B C-H Activation (-HCl) Intermediate_C Insertive Coupling Intermediate_B->Intermediate_C + Partner Coupling_Partner Coupling Partner (e.g., Alkene) Reductive_Elim Reductive Elimination Intermediate_C->Reductive_Elim Product C7-Functionalized Product Reductive_Elim->Rh_cat Catalyst Regeneration Reductive_Elim->Product

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C7-alkenylation.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C4-Arylation of N-Pivaloyl-1,3-Dimethylindoline

This protocol is adapted from methodologies focused on the C4-functionalization of indole scaffolds using a pivaloyl directing group.[1]

Materials:

  • N-Pivaloyl-1,3-dimethylindoline (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • AgOAc (2.0 equiv)

  • Trifluoroacetic Acid (TFA, 2.0 equiv)

  • Hexafluoroisopropanol (HFIP) (0.2 M)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add N-pivaloyl-1,3-dimethylindoline, the aryl iodide, Pd(OAc)₂, and AgOAc.

  • Evacuate and backfill the flask with inert gas three times.

  • Add HFIP and TFA via syringe.

  • Seal the flask and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble silver salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the C4-arylated product.

References
  • Tasker, S. Z., & Jamison, T. F. (2015). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 137(30), 9531–9534. Available from: [Link]

  • (n.d.). C-H functionalization of indoles and oxindoles through CDC reactions.
  • Lassakeur, A., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(15), 4649. Available from: [Link]

  • Yadav, D. K., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 86(20), 14029–14042. Available from: [Link]

  • (n.d.). C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines | Request PDF. ResearchGate. Retrieved March 7, 2026, from [Link]

  • (n.d.). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Wang, Z., et al. (2021). Nickel-Catalyzed Regio- and Enantioselective Hydroarylation of 1,3-Dienes with Indoles. Journal of the American Chemical Society, 143(47), 19656–19663. Available from: [Link]

  • Warrilow, C. E., et al. (2020). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry, 18(39), 7749-7764. Available from: [Link]

  • Tasker, S. Z., & Jamison, T. F. (2015). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Gao, Y-H., et al. (2022). Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl Carbonate as both Solvent and Reactant. European Journal of Organic Chemistry, 2022(45). Available from: [Link]

  • Das, J., & Gribble, G. W. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Arkivoc, 2022(5), 118-144. Available from: [Link]

  • (n.d.). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • (2025).
  • Espino, C. G., et al. (2001). Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Journal of the American Chemical Society, 123(28), 6935–6936. Available from: [Link]

  • (n.d.). Strategies for the selective C−H monofunctionalization and multifunctionalization of indoles. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new dimension. Angewandte Chemie International Edition, 48(51), 9608-44. Available from: [Link]

  • Bories, C., & Darses, S. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Catalysts, 11(9), 1098. Available from: [Link]

  • Wang, Y., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. International Journal of Molecular Sciences, 24(4), 3698. Available from: [Link]

  • (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • (n.d.). Pd-Catalyzed C-3 functionalization of indolizines via C–H bond cleavage. Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

  • Yan, C-G., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Journal of the Serbian Chemical Society, 82(2), 145-153. Available from: [Link]

  • (n.d.). Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. MDPI. Retrieved March 7, 2026, from [Link]

  • Hussein, E. M., et al. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones: A combined experimental and theoretical study. Arabian Journal of Chemistry, 15(10), 104104. Available from: [Link]

  • Wang, Y., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • (n.d.). Density functional theory study of the regio‐ and stereoselectivity of 1,3-dipolar cycloaddition reactions between 2-ethylthio-4-phenyl-1-azetin and some substituted nitrile oxides. ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

storage and long-term stability of 1,3-Dimethylindoline

Technical Support Center: Storage, Handling, and Long-Term Stability of 1,3-Dimethylindoline Introduction Welcome to the Technical Support Center for 1,3-Dimethylindoline . As a critical building block in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage, Handling, and Long-Term Stability of 1,3-Dimethylindoline

Introduction Welcome to the Technical Support Center for 1,3-Dimethylindoline . As a critical building block in pharmaceutical synthesis and materials science, maintaining the chemical integrity of this indoline derivative is paramount. This guide is engineered for researchers and drug development professionals, providing in-depth mechanistic insights into its stability, empirical troubleshooting for degradation issues, and validated protocols for purification.

PART 1: FAQs on Storage & Handling Essentials

Q1: What are the optimal long-term storage conditions for 1,3-Dimethylindoline, and what is the chemical rationale? A: 1,3-Dimethylindoline must be stored at -20°C in an amber glass vial under an inert atmosphere (Argon or Nitrogen) . The Causality: The nitrogen lone pair in the indoline core conjugates with the adjacent aromatic ring, rendering the benzylic positions (C2 and C3) highly electron-rich. This structural feature makes the molecule exceptionally prone to aerobic auto-oxidation. Molecular oxygen can abstract a hydrogen atom to form a benzylic radical, which rapidly cascades into a fully aromatic indole [1]. Storing the compound at -20°C deprives the system of the kinetic energy required to overcome the activation barrier for this radical-mediated oxidation, while the inert atmosphere removes the oxidizing agent.

Q2: My 1,3-Dimethylindoline has changed from a clear/pale yellow liquid to a dark brown color. What happened? A: The color change is the macroscopic symptom of oxidative aromatization. Your indoline has degraded into 1,3-dimethylindole and subsequent polymeric oxidation byproducts. The Causality: The thermodynamic driving force for this degradation is the gain of aromatic stabilization energy (aromatization) when the indoline ring converts to an indole [2]. The dark brown color arises because the resulting indoles can undergo further oxidative coupling under ambient light and oxygen to form highly conjugated, light-absorbing oligomers.

Q3: Can I prepare and store 1,3-Dimethylindoline in solution for future experiments? A: No, this is highly discouraged. The Causality: Solvents—particularly ethereal solvents like THF or halogenated solvents like chloroform—often contain dissolved oxygen and trace peroxides. In solution, the molecular mobility of 1,3-dimethylindoline increases, drastically accelerating the collision rate with these dissolved oxidants. If a stock solution must be made, it should be prepared in degassed solvents, kept on ice, and used within 24 hours.

PART 2: Troubleshooting Guide: Degradation & Stability Issues

Q4: How can I analytically verify if my batch has degraded into 1,3-dimethylindole? A: Use HPLC-UV or 1H NMR as a self-validating diagnostic system. The Causality & Validation:

  • 1H NMR: Look at the aliphatic region. Pure 1,3-dimethylindoline exhibits distinct multiplet signals for the aliphatic protons at the C2 and C3 positions (around 3.0–3.5 ppm). If degradation has occurred, these signals will diminish, and a new sharp singlet will appear in the aromatic region (around 6.8–7.0 ppm), corresponding to the C2 proton of the newly formed 1,3-dimethylindole.

  • HPLC-UV: Indolines and indoles have fundamentally different electronic structures. The indoline will typically show a primary UV absorption maximum around 240–250 nm. The fully conjugated indole degradant will exhibit a broader, distinct absorption profile with a secondary peak around 280–290 nm. Tracking the 280 nm / 250 nm peak area ratio provides a self-validating metric for degradation.

Q5: My downstream synthesis requires an aerobic environment. How do I prevent premature oxidation of the indoline during the assay setup? A: If your reaction requires air (e.g., aerobic cross-coupling), the indoline should be the absolute last reagent added to the mixture. The Causality: By introducing the indoline only after all other reagents, catalysts, and solvents are equilibrated, you minimize its residence time in the presence of reactive oxygen species (ROS) prior to the intended chemical transformation. Additionally, ensure the reaction vessel is shielded from UV/Vis light, which can act as a photo-initiator for radical formation [3].

PART 3: Data Presentation: Stability Metrics

The following table summarizes the quantitative stability profile of 1,3-Dimethylindoline under various environmental conditions, providing a benchmark for expected shelf-life.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant Detected
-20°C Argon / N2Dark (Amber Vial)> 12 MonthsNone (< 0.5%)
2–8°C Argon / N2Dark (Amber Vial)3–6 Months1,3-Dimethylindole (~2%)
25°C (RT) AirDark1–2 Weeks1,3-Dimethylindole (5-10%)
25°C (RT) AirAmbient Light< 48 HoursIndole + Oligomers (>15%)
Solution (THF) AirAmbient Light< 12 HoursIndole + Peroxides (>20%)

PART 4: Experimental Protocol: Stability Assessment & Purification Workflow

If your batch of 1,3-Dimethylindoline has degraded, it can be rescued using the following self-validating silica gel chromatography protocol.

Objective: Isolate pure 1,3-dimethylindoline from its oxidized indole counterpart.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the degraded 1,3-dimethylindoline in a minimal volume of Hexanes/Ethyl Acetate (95:5, v/v).

  • Column Packing: Pack a glass chromatography column with silica gel (230–400 mesh) using 100% Hexanes.

  • Loading & Elution: Carefully load the sample. Elute using an isocratic mixture of Hexanes/Ethyl Acetate (95:5).

    • Expertise & Causality: Why this solvent system? 1,3-Dimethylindoline is a basic tertiary amine, meaning its nitrogen lone pair will interact strongly with the acidic silanol (Si-OH) groups on the silica gel. Conversely, the degraded 1,3-dimethylindole is fully aromatic; its nitrogen lone pair is delocalized into the pi-system, rendering it non-basic. Therefore, the non-basic indole will have a weaker affinity for the stationary phase and will elute significantly faster (higher Rf​ ) than the basic indoline.

  • Self-Validating Fraction Collection: Spot the fractions on a TLC plate and visualize under UV light (254 nm).

    • Validation Check: The first UV-active spots to elute belong to the degraded indole. The subsequent, slower-moving spots belong to the pure indoline. If the spots overlap, the column was overloaded.

  • Concentration: Combine the pure indoline fractions and concentrate under reduced pressure. Critical: Keep the water bath temperature below 30°C to prevent thermally-induced re-oxidation.

  • Storage: Immediately purge the receiving flask with Argon, transfer the purified pale-yellow oil to an amber vial, and store at -20°C.

PART 5: Mandatory Visualization

The following diagram illustrates the mechanistic logic of 1,3-Dimethylindoline degradation and the corresponding quality control workflow.

G Start 1,3-Dimethylindoline (Pure, Pale Yellow) Exposure Exposure to O2 / Light / RT Start->Exposure Radical Benzylic Radical Formation (C2/C3 Position) Exposure->Radical Auto-oxidation (ROS) Aromatization Thermodynamic Aromatization Radical->Aromatization Hydrogen Abstraction Degraded 1,3-Dimethylindole (Degraded, Dark/Brown) Aromatization->Degraded Driving Force: Aromaticity QC Quality Control (1H NMR / HPLC-UV) Degraded->QC Routine Monitoring Purification Purification Workflow (Silica Gel Chromatography) QC->Purification >2% Indole Detected Purification->Start Recovery of Pure Compound

Fig 1: Mechanistic degradation pathway of 1,3-Dimethylindoline and the quality control workflow.

PART 6: References

  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkIA_6xBht2M347GVvAL2AFNHPVkr-Cnv-yaaVkQ5tl_6Ny8Zw_C9WOgaSQCqPrKG5k9C70iEKOK9QZ_budUnB5AIFQI41a82Vvri4PYK8abE7xChAClLjzV14NXeNpYI2SEoMsU6h5n6SHOXHxA==]

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. The Journal of Organic Chemistry - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWBD2iehDzwSSFwCr7UYoF5IXrJNZHWHDSeJuKrz_aagj3efdjCLjf1ch7o4X1REvpRGg9zdgUZp0Kj_pObrJaoQJfV0sVzgBwtP8EskjUC51XhHephmtXMiGsjyjzzJNjffRHX1Le58iX]

  • 2+2 Photocycloaddition Reactions of Indoles with Nucleophiles. Library and Archives Canada. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqhLu5hSivO-cxneYzFcS9nUCnLh2HZFvBWtekFBNXEke2smdSz5Ph58d9sLl95Pwy37gJMG9fODGAdwi1IX2m1-9O2yEn3kia-dz0zDj-vnc2rSecDJuTmuQIN-4UOA_FhsxJ3APw2FZZ38nyYq1NkpWp_RFH-cLcixGkOxQBndQuBdvyo1J4]

Reference Data & Comparative Studies

Validation

comparative analysis of 1,3-Dimethylindoline and 1,3-Dimethylindole reactivity

Comparative Reactivity Analysis: 1,3-Dimethylindole vs. 1,3-Dimethylindoline in Advanced Synthesis As a Senior Application Scientist in heterocyclic chemistry, I frequently observe that the subtle structural difference o...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Analysis: 1,3-Dimethylindole vs. 1,3-Dimethylindoline in Advanced Synthesis

As a Senior Application Scientist in heterocyclic chemistry, I frequently observe that the subtle structural difference of a single double bond between an indole and an indoline core fundamentally dictates divergent synthetic pathways. For researchers and drug development professionals, understanding the electronic nuances between 1,3-dimethylindole and 1,3-dimethylindoline is paramount for designing efficient, site-selective functionalizations.

This guide provides an in-depth mechanistic analysis, comparative data, and self-validating experimental protocols to harness the unique reactivity of both scaffolds.

Mechanistic Causality & Electronic Profiles

1,3-Dimethylindole: The Frustrated Nucleophile 1,3-Dimethylindole is an electron-rich, 10π-electron heteroaromatic system. In unsubstituted indoles, the C3 position is the most nucleophilic site due to the enamine-like character of the pyrrole ring. However, in 1,3-dimethylindole, the C3 position is sterically blocked by a methyl group. When exposed to electrophiles, the initial attack still overwhelmingly occurs at the preferred C3 position, generating a highly reactive quaternary indoleninium intermediate. Because this intermediate lacks a C3 proton, it cannot rearomatize via simple deprotonation. Consequently, the molecule is forced down complex thermodynamic pathways, such as C2-migration, dearomatization, or skeletal ring expansions (e.g., forming benzo[b]azepine derivatives) to relieve steric strain and restore conjugation (1)[1]. Furthermore, acid-catalyzed reactions with α,β-unsaturated ketones (like mesityl oxide) yield complex carbazole or indoline-fused adducts through initial electrophilic addition (2)[2].

1,3-Dimethylindoline: Benzenoid Activation In contrast, 1,3-dimethylindoline lacks the C2-C3 double bond, stripping the pyrrole ring of its aromaticity and leaving a localized 6π-electron benzenoid system. The sp3-hybridized C2 and C3 carbons isolate the nitrogen’s electron-donating effect, forcing the nitrogen lone pair to conjugate exclusively with the benzene ring. The nitrogen acts as a powerful ortho/para-directing group, shifting the reactivity focus entirely to the C5 and C7 positions for electrophilic aromatic substitution (EAS), such as bromination or borylation (3)[3]. Additionally, the saturated heterocyclic ring is highly susceptible to mild oxidation, easily dehydrogenating back to the indole core (4)[4].

Quantitative Data & Reactivity Comparison

Property1,3-Dimethylindole1,3-Dimethylindoline
Core Aromaticity 10π heteroaromatic (pyrrole + benzene)6π aromatic (benzene only)
Nitrogen Lone Pair Delocalized over the entire bicyclic systemConjugated strictly with the benzenoid ring
Preferred Electrophilic Sites C3 (Initial attack) Rearrangement to C2 or Ring ExpansionC5 and C7 (Benzenoid EAS)
Oxidation State Oxidized (Aromatic Heterocycle)Reduced (Saturated Heterocycle)
Primary Synthetic Utility Dearomative cycloadditions, ring expansions, Michael additionsC5/C7 functionalization, precursor to substituted indoles via dehydrogenation

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind the choice of reagents and conditions is explicitly detailed.

Protocol A: Clay-Catalyzed Ring Expansion of 1,3-Dimethylindole

Objective: Synthesize methyl 1,5-dimethyl-1H-benzo[b]azepine-3-carboxylate via electrophilic addition and subsequent ring expansion. Causality: K-10 Montmorillonite acts as a mild, solid acid catalyst. It provides the necessary protonation to activate the alkyne (methyl propiolate) without causing the electron-rich indole to polymerize—a common failure mode when using strong Lewis acids (1)[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 12.0 mmol of 1,3-dimethylindole in 50 mL of anhydrous dichloromethane (DCM) in a dry round-bottom flask.

  • Reagent Addition: Slowly add 4.0 mmol of methyl propiolate to the solution. Note: The indole is used in excess to drive the reaction and prevent over-alkylation.

  • Catalyst Introduction: Add 2.0 g of K-10 Montmorillonite clay.

  • Reaction Execution: Reflux the heterogeneous mixture for 16 hours. Monitor the reaction via TLC (Hexane/EtOAc 8:2). The initial C3 attack forces an intramolecular rearrangement and ring expansion to relieve the steric strain of the quaternary intermediate.

  • Workup & Validation: Filter the mixture under vacuum to remove the solid clay catalyst. Evaporate the DCM under reduced pressure. Purify the resulting oily residue via silica gel column chromatography to isolate the benzo[b]azepine derivative.

Protocol B: Mild Dehydrogenation of 1,3-Dimethylindoline

Objective: Convert 1,3-dimethylindoline to 1,3-dimethylindole without transition metals. Causality: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a highly polar, strongly hydrogen-bonding solvent. It activates H₂O₂ and stabilizes the polar transition states during hydride removal from the indoline core, allowing the oxidation to proceed rapidly at room temperature (4)[4].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, add 5.0 mmol of 1,3-dimethylindoline.

  • Solvent Addition: Add 2.5 mL of HFIP. The strong hydrogen-bond donor capacity of HFIP immediately alters the electronic environment of the indoline nitrogen.

  • Oxidant Addition: Sequentially add 7.5 equivalents of aqueous H₂O₂ (30% w/w).

  • Reaction Execution: Stir the mixture at 25°C for 2 to 4 hours. Monitor via TLC until the indoline spot is completely consumed. The reaction is self-indicating as the rearomatization stabilizes the system.

  • Workup & Validation: Evaporate the HFIP under reduced pressure (HFIP can be recovered via distillation for reuse). Purify the crude product via short-pad silica chromatography (Hexane/EtOAc) to yield pure 1,3-dimethylindole.

Pathway Visualization

Reactivity Indole 1,3-Dimethylindole (10π Aromatic) EAS_Indole Electrophilic Attack at C3 (Blocked Site) Indole->EAS_Indole Electrophile (e.g., Alkyne) Indoline 1,3-Dimethylindoline (6π Aromatic) EAS_Indoline Electrophilic Attack at C5/C7 (Benzenoid Activation) Indoline->EAS_Indoline Electrophile (e.g., Br+) Oxidation Dehydrogenation (H2O2 / HFIP) Indoline->Oxidation Mild Oxidant RingExp Rearrangement / Benzo[b]azepine Formation EAS_Indole->RingExp Steric Relief & Ring Expansion SubstIndoline C5/C7-Functionalized Indoline EAS_Indoline->SubstIndoline Ortho/Para Directing Oxidation->Indole -H2 (Rearomatization)

Caption: Divergent reactivity pathways of 1,3-dimethylindole and 1,3-dimethylindoline.

References

1.[1] Title: Clay Catalyzed Reactions of Indole and its Methyl Derivatives with α, β-unsaturated Carbonyl Compounds Source: srce.hr URL:

2.[2] Title: 884. Indoles. Part IV. The Reaction between 1,3-Dimethylindole and Mesityl Oxide Source: rsc.org URL:

3.[3] Title: B(C6F5)3-Catalyzed C3-Selective C–H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism Source: acs.org URL:

4.[4] Title: Dehydrogenation of N‐Heterocyclic Compounds Using H2O2 and Mediated by Polar Solvents Source: ua.es URL:

Sources

Comparative

A Spectroscopic Guide to Differentiating 1,3-Dimethylindoline from its Indole Precursor

This technical guide provides a comprehensive spectroscopic comparison of 1,3-dimethylindoline and its aromatic precursor, 1,3-dimethylindole. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive spectroscopic comparison of 1,3-dimethylindoline and its aromatic precursor, 1,3-dimethylindole. Designed for researchers, scientists, and professionals in drug development, this document delves into the distinct spectral signatures of these two compounds across various analytical techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By understanding these differences, researchers can unambiguously identify and characterize these molecules, a critical step in synthetic chemistry and pharmaceutical development.

The core structural difference between 1,3-dimethylindole and 1,3-dimethylindoline lies in the saturation of the C2-C3 bond within the pyrrole ring of the indole nucleus. This seemingly subtle change from an aromatic, electron-rich system to a saturated, non-aromatic ring profoundly impacts the molecule's electronic and vibrational properties, leading to distinct and predictable spectroscopic characteristics.

The Structural Distinction: A Tale of Aromaticity

The fundamental difference between 1,3-dimethylindole and 1,3-dimethylindoline is the presence of a C2=C3 double bond in the former, which is absent in the latter. This double bond is integral to the aromaticity of the indole ring system. Its removal upon reduction to the indoline derivative disrupts the delocalized π-electron system, leading to significant changes in the molecule's interaction with electromagnetic radiation.

Structural_Comparison cluster_indole 1,3-Dimethylindole cluster_indoline 1,3-Dimethylindoline indole indole indoline indoline indole->indoline Reduction (e.g., NaBH4, H+)

Caption: Chemical structures of 1,3-dimethylindole and 1,3-dimethylindoline.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic differences between 1,3-dimethylindole and 1,3-dimethylindoline, supported by theoretical principles and available data for related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of 1,3-dimethylindole results in characteristic absorption bands that are significantly altered upon reduction to 1,3-dimethylindoline.

Indole and its derivatives typically exhibit two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions. The disruption of this π-system in indoline leads to a spectrum that more closely resembles that of an N-alkylaniline, with a less intense and blue-shifted absorption maximum.[1][2][3]

Spectroscopic Feature1,3-Dimethylindole (Predicted)1,3-Dimethylindoline (Predicted)Rationale for Difference
λmax (nm) ~225, ~280~245, ~295The loss of the C2=C3 double bond in 1,3-dimethylindoline disrupts the π-conjugation of the indole ring, leading to a hypsochromic (blue) shift in the main absorption bands compared to aniline-like absorption.[1]
Molar Absorptivity (ε) HigherLowerThe extended π-system in 1,3-dimethylindole allows for more efficient absorption of UV radiation, resulting in a higher molar absorptivity.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The key differences in the IR spectra of 1,3-dimethylindole and 1,3-dimethylindoline arise from the changes in C-H and C=C bond vibrations.

The aromatic nature of 1,3-dimethylindole gives rise to characteristic C=C stretching vibrations within the benzene and pyrrole rings, as well as aromatic C-H stretching and out-of-plane bending frequencies. In contrast, 1,3-dimethylindoline will exhibit aliphatic C-H stretching and bending vibrations from the saturated five-membered ring.

Vibrational Mode1,3-Dimethylindole (cm⁻¹)1,3-Dimethylindoline (cm⁻¹)Rationale for Difference
C-H Stretch (Aromatic) ~3050-3000AbsentPresent due to the aromatic rings in 1,3-dimethylindole.
C-H Stretch (Aliphatic) ~2950-2850 (from methyl groups)~2950-2850 (from methyl and ring CH₂)Increased intensity and complexity due to the additional CH₂ groups in the saturated ring of 1,3-dimethylindoline.
C=C Stretch (Aromatic) ~1600-1450Weaker and fewer bandsStrong, characteristic bands from the aromatic system of 1,3-dimethylindole. These are significantly diminished or absent in 1,3-dimethylindoline.
N-H Stretch Not ApplicableNot ApplicableBoth compounds are N-methylated.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between these two compounds, as the chemical environment of the protons and carbons is drastically different.

¹H NMR Spectroscopy: The aromatic protons of 1,3-dimethylindole will appear in the downfield region (typically 6.5-7.5 ppm), while the protons on the saturated five-membered ring of 1,3-dimethylindoline will be shifted significantly upfield.

¹³C NMR Spectroscopy: Similar to the proton NMR, the aromatic carbons of 1,3-dimethylindole will resonate at higher chemical shifts compared to the aliphatic carbons in the saturated ring of 1,3-dimethylindoline.

Nucleus1,3-Dimethylindole (Predicted Chemical Shift, ppm)1,3-Dimethylindoline (Predicted Chemical Shift, ppm)Rationale for Difference
Aromatic Protons ~7.0 - 7.6~6.5 - 7.2The aromatic ring currents in 1,3-dimethylindole deshield these protons, shifting them downfield. The aniline-like ring in 1,3-dimethylindoline has less deshielding.
H-2 ~6.8~3.0 - 3.5 (CH₂)The vinylic proton at C2 in the indole is significantly downfield compared to the aliphatic protons at C2 in the indoline.
N-CH₃ ~3.7~2.7The nitrogen in the aromatic indole is less basic and its lone pair is delocalized, leading to greater deshielding of the N-methyl protons.
C-CH₃ ~2.3~1.3The methyl group on the aromatic ring of the indole is more deshielded than on the saturated ring of the indoline.
Aromatic Carbons ~110 - 140~115 - 150The carbon chemical shifts in the benzene ring will be different due to the change in the nature of the fused five-membered ring.
C-2 ~128~50-60 (CH₂)The sp² hybridized C2 in the indole is significantly downfield compared to the sp³ hybridized C2 in the indoline.
C-3 ~111~30-40 (CH)The sp² hybridized C3 in the indole is significantly downfield compared to the sp³ hybridized C3 in the indoline.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both 1,3-dimethylindole and 1,3-dimethylindoline have similar molecular weights (145.2 g/mol for the indole and 147.2 g/mol for the indoline), their fragmentation patterns under electron ionization (EI) will differ due to the stability of the resulting fragments.

The molecular ion of 1,3-dimethylindole is expected to be more stable due to its aromaticity. A common fragmentation pathway for indoles involves the loss of a methyl group to form a stable quinolinium-like cation. The fragmentation of 1,3-dimethylindoline is likely to involve the loss of a methyl group followed by ring opening or other rearrangements characteristic of saturated heterocyclic systems.

Feature1,3-Dimethylindole1,3-DimethylindolineRationale for Difference
Molecular Ion (M⁺) m/z 145 (intense)[4]m/z 147 (less intense)The aromatic system of 1,3-dimethylindole stabilizes the molecular ion.
Major Fragments m/z 130 (M-15, loss of CH₃), m/z 115, m/z 77 (phenyl cation)[4]m/z 132 (M-15, loss of CH₃), subsequent fragmentation of the saturated ring.The fragmentation of 1,3-dimethylindole is driven by the formation of stable aromatic fragments. The fragmentation of 1,3-dimethylindoline will be directed by the less stable saturated ring.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and instrument used.

Synthesis of 1,3-Dimethylindoline from 1,3-Dimethylindole

A common method for the reduction of indoles to indolines is through the use of sodium borohydride in the presence of an acid.[5]

Synthesis_Workflow cluster_synthesis Reduction of 1,3-Dimethylindole A Dissolve 1,3-dimethylindole in a suitable solvent (e.g., acetic acid). B Add sodium borohydride (NaBH4) portion-wise with cooling. A->B C Stir the reaction mixture at room temperature. B->C D Quench the reaction with water and neutralize with base. C->D E Extract the product with an organic solvent. D->E F Dry, filter, and concentrate the organic layer. E->F G Purify the crude product by chromatography. F->G

Caption: General workflow for the synthesis of 1,3-dimethylindoline.

Detailed Protocol:

  • Dissolve 1,3-dimethylindole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethylindoline.

  • Purify the crude product by flash column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.[6]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and set the reference (e.g., TMS at 0 ppm or the residual solvent peak). Integrate the peaks in the ¹H NMR spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.[7]

  • Instrument Setup: Record a baseline spectrum of the solvent-filled cuvette.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).[8]

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[9]

  • Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.[10]

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[11]

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

Conclusion

The spectroscopic comparison of 1,3-dimethylindole and 1,3-dimethylindoline reveals a clear and predictable set of differences that directly correlate with the presence or absence of the C2=C3 double bond and the associated aromaticity of the indole ring. By leveraging the distinct signatures in UV-Vis, IR, NMR, and Mass Spectrometry, researchers can confidently distinguish between these two compounds, ensuring the integrity of their synthetic and analytical workflows. This guide provides the foundational knowledge and practical protocols to aid in this critical aspect of chemical research.

References

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Comparative

Biological Evaluation of Novel 1,3-Dimethylindoline Derivatives: A Comparative Guide on Ferroptosis Inhibition and Anti-Inflammatory Efficacy

Executive Summary & Mechanistic Rationale The 1,3-dimethylindoline scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly for its exceptional radical-trapping antioxidant (RTA) capabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3-dimethylindoline scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly for its exceptional radical-trapping antioxidant (RTA) capabilities[1]. As drug development professionals seek to overcome the pharmacokinetic limitations of traditional acyclic amines and unprotected anilines, the rigidified indoline ring offers a structural breakthrough.

By coupling N-alkylation with C3-dimethylation, the electron density of the nitrogen lone pair is precisely tuned. This structural conformation modulates the oxidation potential, enabling rapid quenching of lipid peroxyl radicals while sterically shielding the core from rapid cytochrome P450-mediated degradation[1]. This guide objectively evaluates the biological performance of novel 1,3-dimethylindoline derivatives against industry-standard alternatives—specifically comparing their anti-ferroptotic efficacy against Ferrostatin-1 (Fer-1) and their anti-inflammatory potency against Dexamethasone[1][2].

Comparative Efficacy: Ferroptosis Inhibition vs. Ferrostatin-1

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation[1]. While Ferrostatin-1 (Fer-1) is the gold-standard in vitro inhibitor, its clinical translation is severely bottlenecked by poor metabolic stability due to susceptible ester and amine groups[1].

Recent biological evaluations demonstrate that optimized indoline analogs (e.g., Compound 14) function as highly potent RTAs. They exhibit equivalent anti-ferroptotic potency to Fer-1 but with drastically improved microsomal half-lives[1].

G Erastin Erastin / RSL3 (Ferroptosis Inducers) GPX4 GPX4 Inhibition & Glutathione Depletion Erastin->GPX4 LPO Lipid Peroxidation (LPO) Accumulation GPX4->LPO Ferroptosis Ferroptosis (Cell Death) LPO->Ferroptosis Drug 1,3-Dimethylindoline Derivatives RTA Radical-Trapping Antioxidant (RTA) Drug->RTA RTA->LPO Quenches LPO

Fig 1. Mechanistic pathway of lipid peroxidation blockade by 1,3-Dimethylindoline derivatives.

Table 1: In Vitro Ferroptosis Inhibition & Metabolic Stability Comparison
ParameterFerrostatin-1 (Standard)1,3-Dimethylindoline Deriv. (Cmpd 14)Performance Delta
Erastin-Induced EC₅₀ 0.15 μM0.15 μMEquivalent potency[1]
RSL3-Induced EC₅₀ 0.15 μM0.15 μMEquivalent potency[1]
Microsomal Stability Poor (Rapid degradation)Significantly ImprovedSuperior PK profile[1]
Mechanism of Action RTA (Lipid ROS Scavenging)RTA (Lipid ROS Scavenging)Shared mechanism[1]

Comparative Efficacy: Anti-Inflammatory Activity vs. Dexamethasone

Beyond ferroptosis, indoline derivatives exhibit profound anti-inflammatory properties by neutralizing intracellular reactive oxygen species (ROS) that trigger downstream cytokine storms[2]. When compared to the corticosteroid Dexamethasone, specific indoline derivatives achieve comparable suppression of LPS-induced TNF-α and IL-6 in RAW264.7 macrophages at significantly lower molar concentrations (1 pM to 1 nM)[2].

Furthermore, subcutaneous administration in murine models (≤1 μmol/kg) prevented neuroinflammation without the immunosuppressive toxicity associated with chronic dexamethasone use[2].

Table 2: Anti-Inflammatory & Toxicity Profile Comparison
ParameterDexamethasone (Standard)Novel Indoline DerivativesPerformance Delta
In Vitro Efficacy (RAW264.7) ~10 - 100 nM1 pM - 1 nM100x to 1000x more potent[2]
In Vivo Effective Dose (Murine) 5.6 μmol/kg (Subcutaneous)≤ 1.0 μmol/kg (Subcutaneous)Higher in vivo efficacy[2]
Target Pathway Glucocorticoid ReceptorROS Scavenging / Cytokine BlockadeDistinct mechanism[2]
Adverse Effects (100 μmol/kg) Immunosuppression, ToxicityNo noticeable adverse effects (3 days)Superior safety window[2]

Experimental Workflows & Self-Validating Protocols

As application scientists, we rely on robust, reproducible assays. The following protocols are designed as self-validating systems , incorporating strict internal controls to isolate the specific mechanisms of action of 1,3-dimethylindoline derivatives.

Workflow Step1 1. Cell Culture HT22 Seeding Step2 2. Co-treatment Inducer + Compound Step1->Step2 Step3 3. CCK-8 Assay Viability Quantification Step2->Step3 Step4 4. LC-MS/MS Microsomal Stability Step3->Step4

Fig 2. High-throughput screening and validation workflow for evaluating indoline derivatives.

Protocol A: Phenotypic Ferroptosis Rescue & Specificity Assay

Causality & Logic: We utilize two distinct inducers: Erastin (inhibits System Xc-, depleting glutathione) and RSL3 (directly binds and inhibits GPX4). A true radical-trapping antioxidant must rescue cells from both inducers[1]. To prove the compound does not merely act as a general survival factor, we counter-screen against Staurosporine (STS), an apoptosis inducer[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HT22 mouse hippocampal cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Induction & Co-treatment: Treat cells with either 1 μM RSL3 or 5 μM Erastin to induce ferroptosis[1]. Simultaneously, add the 1,3-dimethylindoline derivative in a dose-response gradient (0.01 μM to 10 μM).

  • Internal Controls (Self-Validation):

    • Positive Control: 1 μM Ferrostatin-1 (validates the assay window)[3].

    • Negative Control: Vehicle (DMSO, 0.1% final concentration).

    • Counter-Screen: Treat a parallel plate with 1 μM STS (Apoptosis inducer) + Indoline derivative[3]. Lack of rescue confirms specificity to lipid peroxidation.

  • Quantification: After 24 hours, add 10 μL of CCK-8 reagent per well. Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader. Calculate EC₅₀ using non-linear regression.

Protocol B: Microsomal Metabolic Stability Assay

Causality & Logic: To prove the steric advantage of the 1,3-dimethylindoline core over Fer-1, we isolate Phase I metabolism using liver microsomes. The critical self-validating step is the exclusion of NADPH in the negative control, which proves that any observed degradation is purely CYP450-mediated and not due to thermal or chemical instability in the buffer[1].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled human or mouse liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the indoline derivative (or Fer-1) to a final concentration of 1 μM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Validation Control: For the negative control arm, add an equivalent volume of buffer instead of NADPH.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

Conclusion

The biological evaluation of novel 1,3-dimethylindoline derivatives reveals a highly optimized class of molecules that successfully bridge the gap between potent in vitro radical trapping and robust in vivo stability. By overcoming the metabolic liabilities of traditional ferroptosis inhibitors like Fer-1, and offering a safer, non-immunosuppressive alternative to corticosteroids for anti-inflammatory applications, the 1,3-dimethylindoline scaffold represents a highly promising frontier in the development of therapeutics for neurodegenerative and chronic inflammatory diseases.

References

  • Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation. ChemMedChem (2025). URL:[Link]

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry (2018). URL:[Link]

  • Design, Synthesis and Primary Biological Evaluation of the Novel Antitumor Agent Indoline-3-One and Its Derivatives. Springer / ResearchGate (2013). URL:[Link]

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Validation

Comprehensive Comparison Guide: In Vitro Efficacy Assays for 1,3-Dimethylindoline Derivatives in Neurodegenerative Drug Discovery

As the landscape of neurodegenerative drug discovery evolves, the "one-target, one-drug" paradigm is rapidly being replaced by Multi-Target-Directed Ligands (MTDLs). Among the most promising scaffolds are 1,3-Dimethylind...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neurodegenerative drug discovery evolves, the "one-target, one-drug" paradigm is rapidly being replaced by Multi-Target-Directed Ligands (MTDLs). Among the most promising scaffolds are 1,3-Dimethylindoline derivatives and their carbamoylated analogs. These compounds are engineered to simultaneously inhibit cholinesterases (AChE/BuChE) and scavenge Reactive Oxygen Species (ROS), addressing two primary pathological hallmarks of Alzheimer's Disease (AD)[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of indoline-based MTDLs against standard therapeutics. More importantly, this guide provides the mechanistic causality and self-validating in vitro assay protocols required to rigorously evaluate these compounds in your laboratory.

Mechanistic Overview: The Dual-Action Indoline Scaffold

The efficacy of 1,3-dimethylindoline derivatives stems from their unique stereoelectronic properties. The electron-rich indoline core acts as a potent electron donor, facilitating Single-Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to neutralize ROS[2]. When functionalized with carbamate moieties at the 4- or 6-positions, these derivatives act as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE), preventing the degradation of the neurotransmitter acetylcholine[2][3].

G Indoline 1,3-Dimethylindoline Derivatives AChE Acetylcholinesterase (AChE) Indoline->AChE Competitive/Pseudo-irreversible Inhibition ROS Reactive Oxygen Species (ROS) Indoline->ROS Radical Scavenging (SET/HAT) ACh Acetylcholine Preservation AChE->ACh Prevents Hydrolysis Neuro Neuronal Survival ROS->Neuro Mitigates Oxidative Stress

Figure 1: Multi-target directed mechanism of 1,3-dimethylindoline derivatives in neuroprotection.

Comparative Performance Data

To establish a baseline for efficacy, 1,3-dimethylindoline derivatives must be benchmarked against industry standards: Donepezil (a highly selective AChE inhibitor) and Trolox (a water-soluble vitamin E analog used as an antioxidant standard). The data below synthesizes typical in vitro performance metrics for optimized carbamoylated indoline derivatives[1][2].

Compound ClassAChE IC₅₀ (µM)BuChE IC₅₀ (µM)ORAC Value (Trolox Eq)Neuroprotection (10 µM H₂O₂ stress)
1,3-Dimethylindoline Carbamates 0.85 ± 0.121.20 ± 0.152.8 ± 0.385% Viability Recovery
Donepezil (Standard) 0.014 ± 0.002> 50.0N/A (No ROS activity)No significant protection
Trolox (Standard) InactiveInactive1.0 (Baseline)78% Viability Recovery

Key Insight: While Donepezil is a more potent standalone AChE inhibitor, it lacks the BuChE inhibitory activity and antioxidant capacity required to halt progressive neuronal apoptosis. The indoline derivatives provide a balanced, multi-modal therapeutic profile[3].

Self-Validating In Vitro Assay Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include critical internal controls to prevent false positives—a common pitfall when testing highly reactive, electron-rich scaffolds like indolines.

Protocol A: Modified Ellman’s Assay for Cholinesterase Inhibition

This kinetic assay measures the hydrolysis of acetylthiocholine (ATCh) by AChE. The resulting thiocholine reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate, detectable at 412 nm.

Causality & Experimental Choices: Indoline carbamates often act as slow-binding or pseudo-irreversible inhibitors. Therefore, a pre-incubation step is mandatory to allow the formation of the carbamoylated enzyme intermediate before the substrate is introduced.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Note: Strict pH control is vital as DTNB is pH-sensitive.

  • Reagent Setup: Prepare 15 mM ATCh iodide and 3 mM DTNB in the phosphate buffer.

  • Enzyme Preparation: Dilute recombinant human AChE (or Electrophorus electricus AChE) to 0.2 U/mL in buffer containing 0.1% BSA to stabilize the enzyme.

  • Pre-Incubation (Critical Step): In a 96-well clear microplate, add 140 µL buffer, 20 µL enzyme solution, and 20 µL of the indoline derivative (varying concentrations in 1% DMSO). Incubate at 37°C for exactly 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to all wells simultaneously using a multichannel pipette.

  • Kinetic Read: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Controls:

    • Enzyme Blank: Buffer + Substrate + DTNB (measures spontaneous ATCh hydrolysis).

    • Compound Blank: Compound + Buffer + DTNB (ensures the indoline does not directly reduce DTNB, preventing false-negative inhibition readings).

Protocol B: Fluorometric ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of the indoline derivative to protect a fluorescent probe (fluorescein) from degradation by peroxyl radicals generated by AAPH.

Causality & Experimental Choices: Unlike the DPPH assay, which uses a non-physiological synthetic radical, ORAC utilizes biologically relevant peroxyl radicals, providing a more accurate representation of the indoline's in vivo antioxidant potential[1].

Step-by-Step Methodology:

  • Reagent Setup: Prepare 75 mM phosphate buffer (pH 7.4). Prepare 70 nM fluorescein and 12 mM AAPH fresh in this buffer.

  • Plate Loading: In a black 96-well microplate, add 150 µL of fluorescein and 25 µL of the indoline derivative (or Trolox standards ranging from 10 to 100 µM).

  • Equilibration: Incubate the plate at 37°C for 10 minutes in the dark.

  • Radical Initiation: Rapidly inject 25 µL of AAPH solution into each well to initiate the reaction.

  • Fluorescence Monitoring: Read fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 90 minutes.

  • Data Synthesis: Calculate the Area Under the Curve (AUC) for the sample and subtract the AUC of the blank. Express results as Trolox Equivalents (TE).

Protocol C: H₂O₂-Induced Oxidative Stress Model in SH-SY5Y Cells

Biochemical assays (ORAC) must be validated by cellular functional assays to prove that the compound penetrates cell membranes and exerts cytoprotection[2].

Causality & Experimental Choices: We use the MTT assay to measure mitochondrial reductase activity. Because H₂O₂ induces severe oxidative stress leading to mitochondrial dysfunction and apoptosis, preserving MTT reduction is a direct proxy for neuroprotection.

Step-by-Step Methodology:

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and add fresh media containing the 1,3-dimethylindoline derivative (0.1 µM to 10 µM). Incubate for 2 hours.

  • Oxidative Insult: Add H₂O₂ to a final concentration of 150 µM. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate the media carefully and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm.

  • Self-Validation Controls:

    • Cell-Free Compound Control: Indoline + MTT in cell-free media. (Highly reducing indolines can sometimes directly reduce MTT to formazan. If this well turns purple, you must switch to an alternative viability assay like CellTiter-Glo to avoid false positives).

Conclusion

The evaluation of 1,3-dimethylindoline derivatives requires a holistic, multi-assay approach. By combining kinetic enzyme inhibition data (Ellman's) with physiologically relevant radical scavenging (ORAC) and functional cellular models (SH-SY5Y), researchers can confidently validate the MTDL profile of these promising neuroprotective agents. Rigorous adherence to the self-validating controls outlined above ensures that the observed efficacy translates reliably into in vivo models.

Sources

Comparative

Pillar 1: The Rationale - Selecting Your Computational Tools and Targets

An In-Depth Technical Guide to Comparative Docking Studies of Indoline-Based Enzyme Inhibitors The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Comparative Docking Studies of Indoline-Based Enzyme Inhibitors

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] This versatility has led to the development of numerous indoline-based drugs, including the kinase inhibitor Sunitinib, used in cancer therapy.[2] A significant portion of these therapeutic agents function by inhibiting enzymes, which are critical regulators of biological pathways.[][4] Designing effective enzyme inhibitors requires a deep understanding of the molecular interactions between the small molecule (ligand) and the enzyme's active site.[5]

Molecular docking has become an indispensable computational technique in drug discovery, allowing researchers to predict and analyze these interactions in silico.[6] By simulating the binding process, docking helps in identifying promising drug candidates, optimizing their structure for better affinity and selectivity, and elucidating their mechanism of action at an atomic level.[6][7] This guide provides a comprehensive overview of how to conduct comparative docking studies for indoline-based enzyme inhibitors, focusing on the causality behind experimental choices, a self-validating protocol, and interpretation of results through the lens of field-proven insights.

A successful comparative docking study begins not with the simulation itself, but with the strategic selection of its components. The choices made at this stage dictate the relevance and reliability of the final results.

Choosing the Right Docking Software

The market offers a variety of molecular docking programs, each with its own search algorithm and scoring function.[8] The choice of software is critical and should be based on the specific research question. A comparative analysis often benefits from using more than one program to cross-validate the findings.

  • AutoDock & AutoDock Vina: Widely used in academia due to being free, they employ a Lamarckian genetic algorithm. They are excellent for their balance of speed and accuracy, making them suitable for virtual screening of large compound libraries.[][9]

  • GOLD (Genetic Optimisation for Ligand Docking): This software uses a genetic algorithm to explore ligand flexibility and is particularly effective when hydrogen bonds are crucial for binding, as it allows for the flexibility of protein hydroxyl groups.[9][10]

  • Glide (Schrödinger): A commercial software renowned for its accuracy in predicting binding modes.[8] It uses a hierarchical series of filters to search for possible ligand positions, orientations, and conformations in the receptor's active site.[9]

  • FlexX: This program utilizes an incremental construction algorithm, which is effective for handling flexible ligands.[9][10]

The causality for choosing a particular software often rests on a trade-off between computational cost and accuracy. For an initial large-scale screen of an indoline library, a faster tool like AutoDock Vina might be employed. For a more detailed analysis of the top candidates, a more rigorous and accurate program like Glide or GOLD would be a logical next step.

Selecting Target Enzymes and Ligand Sets

The selection of enzyme targets should be hypothesis-driven. Indoline scaffolds have shown inhibitory activity against a wide range of enzymes. A comparative study could focus on:

  • Isoform Selectivity: Comparing the binding of a set of indoline derivatives against different isoforms of the same enzyme (e.g., Monoamine Oxidase-A vs. Monoamine Oxidase-B) to identify selective inhibitors.[11][12]

  • Multi-Target Inhibition: Assessing the ability of indoline compounds to inhibit multiple enzymes involved in a disease pathway, a strategy for developing multi-target drugs.[13][14]

  • Structure-Activity Relationship (SAR): Docking a series of structurally related indoline derivatives against a single enzyme to understand how different functional groups contribute to binding affinity.[14]

Pillar 2: The Methodology - A Self-Validating Docking Workflow

A robust and reproducible protocol is the bedrock of scientific integrity. The following section details a step-by-step methodology for a comparative docking study, designed to be a self-validating system.

Experimental Protocol: Comparative Molecular Docking
  • Protein Preparation:

    • Acquisition: Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For example, the structure of human Monoamine Oxidase B (MAO-B) can be retrieved (e.g., PDB ID: 2V60).[15]

    • Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[16]

    • Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for defining correct hydrogen bonding patterns.[16]

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries.[16]

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structures of the indoline-based inhibitors using a chemical drawing tool like ChemDraw and convert them to 3D structures.

    • Energy Minimization: Optimize the geometry of each ligand using a suitable force field (e.g., MMFF94). This step ensures that the starting ligand conformation is energetically favorable.

  • Active Site Definition:

    • Grid Generation: Define the binding pocket (active site) of the enzyme. This is typically done by creating a grid box centered on the position of the co-crystallized ligand from the PDB structure or by using a binding site prediction tool.[17] The size of the grid box should be sufficient to encompass the entire active site and allow the ligand to move freely.

  • Molecular Docking Simulation:

    • Execution: Run the docking simulation for each indoline derivative against the prepared protein target. The docking program will explore various possible conformations and orientations (poses) of the ligand within the active site.

    • Scoring: The software's scoring function will calculate the binding affinity (e.g., in kcal/mol) for each pose.[10] This score is an estimation of the binding free energy.[8]

  • Post-Docking Analysis (The Comparative Step):

    • Ranking: Rank the indoline derivatives based on their docking scores. The pose with the lowest (most negative) binding energy is typically considered the most favorable.[16]

    • Interaction Analysis: Visualize the top-ranked poses for each ligand. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the inhibitor and the amino acid residues of the active site.[17]

    • Cross-Validation: If multiple docking programs are used, compare the predicted binding poses and rankings. Consistent results across different programs increase confidence in the predictions.

Workflow Visualization

The following diagram illustrates the logical flow of a comparative docking study.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) CleanPDB CleanPDB PDB->CleanPDB Remove water, ions Ligands 2. Prepare Ligand Library (Indolines) MinL MinL Ligands->MinL Energy Minimize Ligands AddH AddH CleanPDB->AddH Add Hydrogens MinP MinP AddH->MinP Energy Minimize Protein Grid 3. Define Active Site (Grid Box) MinP->Grid Dock 4. Run Docking Simulation MinL->Dock Grid->Dock Score 5. Score & Rank Poses Dock->Score Visualize 6. Analyze Interactions Score->Visualize Compare 7. Compare Ligands/Targets Visualize->Compare SAR 8. Establish SAR Compare->SAR Report Final Report & Insights SAR->Report G cluster_interactions Key Interactions MAO_B MAO-B Active Site Inhibitor Indoline Inhibitor (e.g., 8b) Tyr326 Tyr326 Inhibitor->Tyr326 H-Bond Water Anchor H₂O Inhibitor->Water H-Bond Hydrophobic Hydrophobic Pocket Inhibitor->Hydrophobic Hydrophobic Interaction

Caption: Key binding interactions of an indoline inhibitor in the MAO-B active site.

Case Study 2: Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

Targeting multiple pathways is a promising strategy for complex diseases like inflammation. [14]A study identified indoline-based compounds that could dually inhibit both 5-LOX and sEH, two key enzymes in the arachidonic acid inflammatory cascade. [13][14] An initial in silico screen of an in-house library identified an indoline derivative as a potential 5-LOX inhibitor. [13][14]This guided the synthesis of new analogues, which were then tested against both enzymes, revealing several potent dual inhibitors.

Table 2: Comparison of Dual 5-LOX/sEH Indoline-Based Inhibitors

Compound5-LOX IC₅₀ (µM)sEH IC₅₀ (µM)
43 0.820.81
53 0.610.061
54 0.520.100
73 0.410.43
Zileuton (5-LOX)Reference-
AUDA (sEH)-Reference
(Data synthesized from a study on dual 5-LOX/sEH inhibitors.)[13][14]

Docking studies confirmed that these compounds fit well within the binding cavities of both enzymes. For sEH, the presence of a urea group was found to be critical for potent inhibition, while for 5-LOX, the indoline scaffold itself was a suitable molecular seed for inhibitor design. [13][14]This case highlights how comparative docking against multiple targets can guide the development of multi-functional drugs.

Conclusion: From Data to Discovery

Comparative molecular docking is a powerful computational strategy that provides invaluable insights into the molecular mechanisms of enzyme inhibition by indoline-based compounds. It allows for the rationalization of experimental data, such as inhibitory activity and selectivity, and provides a framework for structure-based drug design. [8]By carefully selecting targets and computational tools, following a robust methodology, and critically analyzing the results in the context of experimental data, researchers can significantly accelerate the discovery and optimization of novel indoline-based therapeutics. [5][6]However, it is crucial to remember that docking provides predictions and hypotheses; experimental validation remains the ultimate arbiter of a compound's true biological activity.

References

  • Software for molecular docking: a review. (n.d.). Biophysics and Physicobiology.
  • Enzyme Inhibitors & Molecular Modeling in Drug Discovery. (n.d.). BOC Sciences.
  • Rangaraju, A., & Rao, A. V. (2013). A REVIEW ON MOLECULAR DOCKING ? Novel tool in drug design and analysis. Journal Of Harmonized Research in Pharmacy.
  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024). IntechOpen.
  • Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. (2010).
  • Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. (2018). IntechOpen.
  • Molecular docking in drug design: Basic concepts and applic
  • In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery. (2025). KnE Publishing.
  • Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxid
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). IntechOpen.
  • Soufi, W., Merad, M., BOUKLI Hacene, F., & Ghalem, S. (2020). Study of Monoamine Oxidase-B and Indole Derivatives Using Two Molecular Docking Programs: Molegro and MOE. International Journal of Scientific Research and Management.
  • A REVIEW ON COMPUTATIONAL DRUG DESIGN AND DOCKING STUDIES. (2025). IJSDR.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz
  • Monoamine Oxidase Inhibitors: Ten Years of Docking Studies. (2025).
  • Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxid
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. (2012). PubMed.
  • Comparative Docking Analysis of Indolizine Derivatives Against Therapeutic Targets. (n.d.). Benchchem.
  • Indoline – Knowledge and References. (n.d.). Taylor & Francis.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Dimethylindoline

Advanced Safety and Operational Protocol for 1,3-Dimethylindoline Handling As drug development and synthetic methodologies advance, the use of substituted indolines like 1,3-Dimethylindoline (CAS: 39891-78-6)[1] has beco...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for 1,3-Dimethylindoline Handling

As drug development and synthetic methodologies advance, the use of substituted indolines like 1,3-Dimethylindoline (CAS: 39891-78-6)[1] has become increasingly prevalent, particularly in dehydrogenation reactions, photocatalytic cyclizations, and the synthesis of complex pharmaceutical intermediates[2],[3],[4]. However, the specific structural modifications that make this compound synthetically valuable also dictate strict handling, safety, and disposal protocols.

This guide provides researchers and safety officers with a field-proven, causality-driven framework for handling 1,3-Dimethylindoline, ensuring regulatory compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[5],[6] while maintaining absolute scientific integrity.

Physicochemical Rationale & Hazard Assessment

To design an effective safety protocol, one must first understand the molecular behavior of the chemical. 1,3-Dimethylindoline is a nitrogen-containing heterocycle. The addition of methyl groups at the 1 (nitrogen) and 3 (carbon) positions significantly increases the molecule's lipophilicity compared to unsubstituted indoline.

Causality of Hazard: Because it is highly lipophilic, 1,3-Dimethylindoline can rapidly penetrate the stratum corneum (the outer layer of skin), leading to systemic absorption. Like its parent compound, indoline, it is a combustible liquid that acts as a severe skin and eye irritant, and it can cause respiratory tract irritation upon inhalation of its vapors[7],[8]. Under fire conditions, it decomposes to release toxic nitrogen oxides (NOx)[8].

Table 1: Quantitative Physicochemical & Hazard Data ,[7],[8]

ParameterSpecificationOperational Implication
CAS Number 39891-78-6Unique identifier for SDS and inventory tracking.
Molecular Formula C₁₀H₁₃NHigh carbon-to-nitrogen ratio increases lipophilicity.
Molecular Weight 147.22 g/mol Low molecular weight facilitates rapid vapor generation.
Physical State Liquid (Colorless to pale brown)Requires liquid-handling precautions (spill trays, syringes).
Hazard Classification Combustible Liquid; Skin/Eye IrritantMandates flame-resistant PPE and strict ignition control.

Personal Protective Equipment (PPE) Matrix

A standard latex or thin nitrile glove is insufficient for sustained contact with organic amines. The following PPE matrix is designed as a self-validating system: every piece of equipment is chosen based on the specific chemical vulnerabilities of 1,3-Dimethylindoline.

Table 2: Causality-Driven PPE Specifications [9],[8],[6]

PPE ComponentRequired SpecificationScientific Causality & Justification
Hand Protection Butyl Rubber or Laminate (Silver Shield) gloves for bulk transfer. Double-gloved Nitrile for micro-scale (<5 mL).Organic amines rapidly degrade and permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance against non-polar, lipophilic amines, preventing percutaneous absorption.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face Shield.Amines cause severe, sometimes irreversible, corneal damage. A face shield prevents splash trajectory from reaching the mucous membranes.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat; closed-toe non-porous shoes.1,3-Dimethylindoline is combustible. Synthetic fabrics (polyester) can melt into the skin during a flash fire. FR coats mitigate this risk.
Respiratory Certified Chemical Fume Hood (Face velocity: 80–120 fpm).Prevents inhalation of volatile amine vapors. Ensures compliance with OSHA permissible exposure limits (PELs)[5].

Operational Workflow: Step-by-Step Methodology

The following protocol outlines the safe dispensing and reaction setup for 1,3-Dimethylindoline, minimizing atmospheric exposure and dermal risk.

Step 1: Pre-Operation Environmental Setup

  • Verify that the chemical fume hood is operational and certified (80-120 fpm face velocity)[6].

  • Clear the workspace of all strong oxidizing agents, acid chlorides, and acid anhydrides, as these react violently with indolines[7].

  • Place a secondary containment tray inside the hood to catch potential spills.

Step 2: Dispensing via Air-Free Technique

  • Clamp the reagent bottle securely within the secondary containment tray.

  • Purge a glass syringe equipped with a stainless-steel needle with inert gas (Nitrogen or Argon) three times. Rationale: Indolines can slowly oxidize in the presence of atmospheric oxygen, degrading sample purity and forming dark-colored impurities.

  • Puncture the septum of the 1,3-Dimethylindoline container and slowly withdraw the required volume.

  • Keep the needle tip submerged in the headspace gas while withdrawing to prevent vacuum formation.

Step 3: Reaction Execution

  • Transfer the chemical directly into a sealed reaction vessel (e.g., a Schlenk flask) pre-purged with inert gas.

  • If performing an oxidation or dehydrogenation reaction (e.g., using H₂O₂ in polar solvents[4]), add the oxidant dropwise at 0°C. Rationale: Amine oxidations are highly exothermic; thermal runaway must be controlled via slow addition and active cooling.

Workflow & Logic Visualization

To ensure absolute clarity in the laboratory, the following logic diagram maps the standard operating procedure from risk assessment through to final EPA-approved disposal.

G Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Handling Dispense 1,3-Dimethylindoline (Schlenk/Syringe) Hood->Handling Reaction Execute Reaction (Closed System) Handling->Reaction Spill Spill Event? Reaction->Spill Clean Neutralize & Absorb (Acidic Absorbent) Spill->Clean Yes Waste Segregate as Halogen-Free Amine Waste Spill->Waste No Clean->Waste Incineration Incineration (EPA Approved) Waste->Incineration

Figure 1: Operational and disposal workflow for 1,3-Dimethylindoline handling.

Emergency Response & Spill Management

In the event of an accidental release, immediate and calculated action is required to prevent vapor inhalation and environmental contamination[9].

Dermal Exposure Protocol:

  • Immediately remove all contaminated clothing.

  • Flush the affected skin with copious amounts of water for a minimum of 15 minutes[7]. Do not use solvents (like ethanol) to wash the skin, as this will increase the dermal absorption of the lipophilic indoline.

  • Seek immediate medical evaluation.

Spill Mitigation Procedure:

  • Isolate: Evacuate unnecessary personnel and eliminate all ignition sources (combustible liquid)[8].

  • Neutralize & Absorb: Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or a commercial acidic spill kit designed for amines)[9].

  • Collect: Use non-sparking tools to sweep the absorbed material into a highly durable, sealable polyethylene hazardous waste container.

Disposal & Waste Management Plan

Improper disposal of organic amines can lead to severe environmental toxicity and regulatory fines. 1,3-Dimethylindoline must never be disposed of down the drain[8].

  • Waste Segregation: Collect all unreacted 1,3-Dimethylindoline and reaction byproducts in a dedicated, clearly labeled "Halogen-Free Organic Amine Waste" container.

  • Aqueous Separation: If the reaction involved aqueous workups, ensure the aqueous layer is tested for residual amines. Dilute aqueous wastes (<1% concentration) must still be collected and treated as hazardous[10].

  • Final Destruction: Solid residues, contaminated PPE, and liquid organic waste must be sent to an approved environmental facility for high-temperature incineration[10]. Incineration is the only method that safely breaks down the robust C-N bonds without leaching into groundwater.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA) / eCFR. Available at:[Link]

  • INDOLINE MSDS (CAS: 496-15-1). Loba Chemie. Available at:[Link]

  • Dehydrogenation of N‐Heterocyclic Compounds Using H2O2 and Mediated by Polar Solvents. Universidad de Alicante. Available at:[Link]

Sources

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